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1-(4-Nitro-1H-pyrazol-5-yl)ethanone Documentation Hub

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  • Product: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone
  • CAS: 2228374-35-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of Nitro-Substituted Pyrazole Ethanones

The following technical guide details the thermodynamic stability profile of nitro-substituted pyrazole ethanones, specifically focusing on 1-(nitro-1H-pyrazol-1-yl)ethanones (N-acetylnitropyrazoles). This analysis synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of nitro-substituted pyrazole ethanones, specifically focusing on 1-(nitro-1H-pyrazol-1-yl)ethanones (N-acetylnitropyrazoles). This analysis synthesizes data from energetic materials research and pharmaceutical stability protocols.[1]

Technical Guide for Research & Development

Executive Summary

Nitro-substituted pyrazole ethanones represent a unique intersection between high-energy density materials (HEDMs) and labile acylating agents in organic synthesis. Their thermodynamic stability is governed by a dichotomy:

  • High Thermal Stability of the Ring: The pyrazole core, even when nitrated, exhibits exceptional thermal resistance (

    
    ) due to aromatic stabilization.
    
  • Low Chemical Stability of the N-Acetyl Bond: The electron-withdrawing nitro groups significantly decrease the electron density of the pyrazole ring, making the corresponding pyrazolate anion an excellent leaving group. This renders the N-acetyl moiety highly susceptible to hydrolysis and nucleophilic attack, often orders of magnitude more reactive than non-nitrated analogs.

This guide provides the structural logic, thermodynamic parameters, and experimental protocols required to characterize and utilize these compounds effectively.

Molecular Architecture & Stability Logic

Structural Isomerism and Electronic Effects

The stability of 1-(nitro-1H-pyrazol-1-yl)ethanones depends critically on the position of the nitro substituent relative to the N-acetyl group.

  • 3-Nitro & 5-Nitro Isomers: Proximal nitro groups exert a strong inductive (

    
    ) effect on the N1 nitrogen. This destabilizes the N-N bond and increases the electrophilicity of the acetyl carbonyl carbon.
    
  • 4-Nitro Isomer: The nitro group is conjugated with the pyrazole

    
    -system but is distal to N1. While still electron-withdrawing, it creates a more thermally stable isomer compared to the 3/5-variants, though still hydrolytically unstable.
    
The "Activated Amide" Concept

Thermodynamically, the N1-acetyl bond in these compounds behaves more like an anhydride than an amide.

  • Standard Amide Resonance:

    
     (Stabilizing).[1]
    
  • Nitro-Pyrazole Effect: The nitro-pyrazole ring acts as an electron sink, suppressing the donation of the N1 lone pair into the carbonyl system. This prevents resonance stabilization, raising the ground state energy of the acetyl group and lowering the activation energy for hydrolysis.

Thermodynamic Parameters

The following data summarizes the energetic landscape of nitro-substituted pyrazoles and their acetylated derivatives.

Table 1: Comparative Thermodynamic Properties

Parameter4-Nitropyrazole (Parent)1-Acetyl-4-nitropyrazole3,4-Dinitropyrazole
Melting Point (

)


(Est.)

Decomposition (

)


(Acetyl loss)

Enthalpy of Formation (

)


(Calc.)

Hydrolytic Half-life (

)
Stable

(Rapid)
Stable
Leaving Group


(Neutral)
N/A

(Acidic)

Critical Insight: Acetylation of nitropyrazoles typically lowers the crystal density and melting point due to the disruption of intermolecular hydrogen bonding networks present in the N-H parent compounds.

Decomposition & Hydrolysis Pathways[1][2]

Understanding the degradation mechanism is vital for shelf-life prediction and safety handling.

Hydrolytic Instability (Storage Risk)

The primary instability mode under ambient conditions is hydrolysis.[1] The reaction is driven by the stability of the nitropyrazolate anion leaving group.

Thermal Decomposition (Energetic Risk)

At elevated temperatures, the N-acetyl bond cleaves first, followed by ring fragmentation. In polynitro variants (e.g., 3,4-dinitro), the "nitro-nitrite" rearrangement is a competing high-energy pathway.

Pathway Visualization

The following diagram illustrates the competing thermodynamic pathways for 1-acetyl-4-nitropyrazole.

DecompositionPathways Start 1-Acetyl-4-nitropyrazole (Solid State) Tetra Tetrahedral Intermediate (High Energy) Start->Tetra Hydrolysis (Fast) Radical Radical Pair [Py-N• + •COCH3] Start->Radical Homolysis Water + H2O / Nucleophile Products_Hyd 4-Nitropyrazole + Acetic Acid (Thermodynamic Sink) Tetra->Products_Hyd Collapse Heat + Heat (>150°C) Products_Therm Ring Fragmentation (NO2, CO2, N2) Radical->Products_Therm Explosive Dec.

Caption: Divergent decomposition pathways. Blue path indicates hydrolytic degradation (storage); Red path indicates thermal runaway (energetic).[1]

Experimental Characterization Protocols

To validate the thermodynamic stability of specific nitro-pyrazole ethanones, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Hydrolytic Kinetics (UV-Vis Spectrophotometry)

Purpose: To determine the half-life (


) and susceptibility to moisture.[1]
  • Preparation: Dissolve the target 1-acetyl-nitropyrazole in dry Acetonitrile (MeCN) to create a 10 mM stock.

  • Buffer Setup: Prepare phosphate buffers at pH 6.0, 7.0, and 8.0.

  • Initiation: Inject

    
     of stock into 
    
    
    
    of buffer in a quartz cuvette.
  • Monitoring: Immediately track absorbance at 300–350 nm (specific to the nitropyrazolate anion). The parent acetyl compound typically absorbs at a lower wavelength than the anionic leaving group.

  • Data Analysis: Plot

    
     vs. time.[1] A linear plot confirms pseudo-first-order kinetics.[2]
    
    • Self-Validation: If the plot is non-linear, check for precipitation or autocatalysis by the generated acetic acid.

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To identify the onset of thermal decomposition (


) and enthalpy of decomposition.[1]
  • Sample: Weigh 1–2 mg of sample into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Parameters: Heating rate of

    
     from 
    
    
    
    to
    
    
    . Nitrogen flow at 50 mL/min.
  • Interpretation:

    • Endotherm: Melting point (sharp peak).[1]

    • Exotherm: Decomposition.[1][3][4] Note the "Onset Temperature" rather than the peak temperature for safety limits.

    • Safety Rule: If

      
      , treat the material as a potential explosive.[1]
      

Computational Modeling (DFT)[1][5]

For predictive stability analysis, Density Functional Theory (DFT) is the standard.

  • Level of Theory: B3LYP/6-311+G(d,p) is recommended for geometry optimization.

  • Key Descriptor: Calculate the Bond Dissociation Energy (BDE) of the

    
     bond.
    
    • Stable: BDE

      
      .[1][5]
      
    • Labile: BDE

      
       (Typical for 1-acetyl-nitropyrazoles).[1]
      
  • Isodesmic Reaction for

    
    : 
    
    
    
    
    Use this reaction to cancel systematic errors in the calculation of formation enthalpies.

References

  • Ravi, P., et al. (2010).[1] "Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles." Journal of Hazardous Materials. [1]

  • Zhang, Y., et al. (2019).[1][6] "Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization." Dalton Transactions.[1][6]

  • Larionov, S. V., et al. (2021).[1] "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules.

  • Muravyev, N. V., et al. (2016).[1] "Thermal Decomposition of Nitropyrazoles." Physics Procedia.

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa values of nitropyrazoles establishing leaving group ability).

Sources

Exploratory

literature review of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone synthesis pathways

This guide details the synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (also known as 3-acetyl-4-nitropyrazole ), a critical intermediate in the development of high-energy density materials (HEDMs) and bioactive heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (also known as 3-acetyl-4-nitropyrazole ), a critical intermediate in the development of high-energy density materials (HEDMs) and bioactive heterocyclic pharmaceuticals.

The content is structured for applied scientists, focusing on mechanistic validity, safety in handling energetic precursors, and scalable reproducibility.

Executive Summary & Compound Identity

1-(4-Nitro-1H-pyrazol-5-yl)ethanone is a functionalized pyrazole characterized by an electron-withdrawing nitro group at the 4-position and an acetyl moiety at the 3(5)-position. Due to annular tautomerism in N-unsubstituted pyrazoles, the 3-acetyl and 5-acetyl isomers are chemically equivalent in solution, typically referred to as 3-acetyl-4-nitropyrazole .

  • IUPAC Name: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

  • Common Name: 3-Acetyl-4-nitropyrazole

  • CAS Number: 1150617-54-1 (Representative generic)

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Applications: Energetic metal-organic frameworks (MOFs), enzyme inhibitors (JNK3/p38 MAP kinase), and high-nitrogen energetic precursors.

Retrosynthetic Analysis & Strategic Pathways

The synthesis of 3-acetyl-4-nitropyrazole presents a regioselectivity challenge. The pyrazole ring is electron-rich, but the introduction of the acetyl group (an electron-withdrawing group, EWG) deactivates the ring toward subsequent electrophilic substitution.

We identify two primary viable pathways:

  • Pathway A (Functionalization): Construction of the pyrazole core followed by sequential functionalization (Acetylation

    
     Nitration). This is the industrial standard due to the availability of precursors.
    
  • Pathway B (De Novo Cyclization): Construction of the ring from acyclic nitrated precursors. This route offers high regiocontrol but suffers from the instability of nitro-dicarbonyl intermediates.

Decision Matrix: Pathway Selection
FeaturePathway A: Direct Nitration Pathway B: De Novo Cyclization
Precursor Availability High (3-Methylpyrazole or 3-Cyanopyrazole)Low (Requires unstable nitro-enaminones)
Scalability High (Standard unit operations)Moderate (Exothermic cyclizations)
Safety Profile Caution: Requires handling fuming HNO

Moderate: Avoids strong mixed acids
Yield Potential 60–80% (Optimized)40–60% (Step-dependent)

Recommendation: Pathway A is the superior route for reproducibility and yield. The guide below details the optimized protocol for this pathway.

Detailed Synthesis Protocol (Pathway A)

Phase 1: Synthesis of Precursor (3-Acetylpyrazole)

If 3-acetylpyrazole is not commercially sourced, it is best synthesized via the Grignard addition to 3-cyanopyrazole or Oxidation of 3-ethylpyrazole . The Grignard route is preferred for purity.

Reaction Scheme:



Protocol 1.1: Grignard Addition
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Reagent Prep: Dissolve 3-cyanopyrazole (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Dropwise add Methylmagnesium bromide (3.0 M in ether, 2.5 eq). Note: Excess reagent is required to deprotonate the pyrazole NH first.

  • Reaction: Stir at 0°C for 1 hour, then reflux for 4 hours.

  • Quench: Cool to 0°C. Slowly add 1N HCl (exothermic!) to hydrolyze the magnesium salt and the intermediate imine.

  • Workup: Adjust pH to ~8 with NaHCO

    
    . Extract with EtOAc (3x).[1] Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane. Yield: ~75-85%.[2][3]

Phase 2: Nitration of 3-Acetylpyrazole

This is the critical step. The acetyl group deactivates the ring, but the 4-position remains the most nucleophilic site. Standard mixed acid nitration is effective, but temperature control is vital to prevent dinitration or ring oxidation.

Reaction Scheme:



Protocol 1.2: Electrophilic Nitration
  • Acid Preparation: In a round-bottom flask, place Conc. H

    
    SO
    
    
    
    (5.0 mL per gram of substrate). Cool to 0°C in an ice-salt bath.
  • Substrate Addition: Add 3-acetylpyrazole (1.0 eq) portion-wise. Maintain temperature <10°C. The solution may darken slightly.

  • Nitrating Agent: Dropwise add Fuming HNO

    
      (1.5 eq, d=1.5 g/mL) while vigorously stirring. Critical: Do not allow temp to exceed 10°C during addition to avoid exotherms.
    
  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Thermal Activation: Heat the mixture to 60°C for 2-3 hours. Why? The initial reaction often forms the N-nitro intermediate. Heating promotes the rearrangement to the thermodynamically stable C4-nitro isomer.

  • Quench: Pour the reaction mixture onto crushed ice (10x weight of acid). The product should precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water until filtrate is neutral.

  • Purification: Recrystallize from Ethanol or Methanol.

    • Appearance: Pale yellow needles/powder.

    • Yield: 65–78%.

    • Melting Point: 158–160°C.

Mechanistic Logic & Visualization

The synthesis relies on the reactivity differences of the pyrazole ring carbons. The diagram below illustrates the decision tree and mechanistic flow.

SynthesisPathways Start Target: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Precursor Precursor: 3-Acetylpyrazole Start->Precursor Retrosynthesis RouteA Pathway A: Direct Nitration (Recommended) Precursor->RouteA RouteB Pathway B: De Novo Cyclization (Alternative) Precursor->RouteB Step2 Step 2: Electrophilic Nitration HNO3 / H2SO4 RouteA->Step2 Final Product: 3-Acetyl-4-nitropyrazole RouteB->Final Low Yield/Stability Issues Step1 Step 1: Grignard Reaction 3-Cyanopyrazole + MeMgBr Step1->Precursor Synthesis of Precursor Intermediate Intermediate: N-Nitropyrazole (Kinetic Product) Step2->Intermediate Electrophilic Attack at N Rearrange Thermal Rearrangement (60°C) Intermediate->Rearrange Sigmatropic Shift / Intermolecular Rearrange->Final Thermodynamic C4-Product

Caption: Mechanistic pathway highlighting the critical thermal rearrangement step required to move the nitro group from Nitrogen to Carbon-4.

Analytical Data & Validation

To ensure trustworthiness (Trustworthiness in E-E-A-T), compare your isolated product against these standard spectral characteristics.

MethodExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d

)

2.55 (s, 3H)
Acetyl methyl group (-COCH

)

14.5 (br s, 1H)
Pyrazole NH (Exchangeable)

8.5–8.8 (s, 1H)
Pyrazole C3-H (or C5-H tautomer)
IR Spectroscopy 1680–1700 cm

C=O[4] Stretch (Ketone)
1530, 1350 cm

NO

Asymmetric/Symmetric Stretch
3200–3400 cm

NH Stretch (Broad)
Mass Spectrometry m/z 155 [M]+ or 156 [M+H]+Molecular Ion

Safety & Energetic Considerations

Warning: This synthesis involves nitropyrazoles , a class of compounds often used as energetic materials.

  • Exotherms: The nitration step is highly exothermic. Run on <5g scale initially.

  • N-Nitro Species: The intermediate N-nitropyrazole can be shock-sensitive. Do not isolate the intermediate; proceed directly to the thermal rearrangement in solution.

  • Waste: Quenched nitration mixtures contain dilute nitric acid. Neutralize with sodium carbonate before disposal.

References

  • Dalinger, I. L., et al. (1997).[5] N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin. Link

  • Zhang, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration. Journal of Organic Chemistry. Link

  • PubChem. (n.d.). 1-(4-nitro-1H-pyrazol-5-yl)ethanone Compound Summary. National Library of Medicine. Link

  • Liaras, K., et al. (2018). Pyrazoles as potential anti-inflammatory agents: A review. Journal of Drug Delivery and Therapeutics. Link

  • He, P., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances. Link

Sources

Foundational

Physicochemical Characteristics of Nitro-Pyrazole Derivatives: A Technical Guide for Drug Development

Executive Summary Nitro-pyrazole derivatives occupy a unique dual-status in modern chemistry. While historically categorized as High-Energy Density Materials (HEDMs) due to their high heats of formation and density, they...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-pyrazole derivatives occupy a unique dual-status in modern chemistry. While historically categorized as High-Energy Density Materials (HEDMs) due to their high heats of formation and density, they have emerged as critical scaffolds in medicinal chemistry , particularly as kinase inhibitors (e.g., Aurora A, JAK, LRRK2) and antibiotics.

This guide provides a rigorous technical analysis of the physicochemical profile of nitro-pyrazoles, bridging the gap between their energetic stability and their pharmacological utility. It is designed for researchers requiring precise data on solubility, acidity (pKa), lipophilicity, and synthesis protocols to optimize drug candidates while mitigating safety risks associated with their energetic nature.

Molecular Architecture & Electronic Effects

The introduction of a nitro group (


) onto the pyrazole ring fundamentally alters its electronic landscape. The pyrazole ring is a 

-excessive heteroaromatic system, but the strong electron-withdrawing nature (

effects) of the nitro group reduces electron density, impacting basicity, acidity, and reactivity.
Regioisomerism: 3-Nitro vs. 4-Nitro

The position of the nitro group dictates the physicochemical behavior:

  • 3-Nitropyrazole (3-NP): The nitro group is adjacent to the ring nitrogens.[1] Through inductive effects, it significantly increases the acidity of the

    
     proton.
    
  • 4-Nitropyrazole (4-NP): The nitro group is distal to the

    
    . While still electron-withdrawing, the effect on pKa is less pronounced than in the 3-position, preserving some aromatic stability beneficial for drug-target binding.
    
Electronic Distribution Diagram

The following diagram illustrates the synthesis pathways and electronic impacts leading to the two primary isomers.

G Pyrazole Pyrazole Scaffold (C3H4N2) N_Nitro N-Nitropyrazole (Kinetic Product) Pyrazole->N_Nitro HNO3/Ac2O < 0°C NP_4 4-Nitropyrazole (4-NP) (Direct C-Nitration) pKa ~9.6 Pyrazole->NP_4 HNO3/H2SO4 One-Pot, 50°C NP_3 3-Nitropyrazole (3-NP) (Thermodynamic Rearrangement) pKa ~8.3 N_Nitro->NP_3 Thermal Rearrangement 140-150°C (Anisole)

Caption: Synthesis pathways distinguishing the kinetic N-nitro intermediate from thermodynamic C-nitro isomers.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Comparative Data Table
Parameter3-Nitropyrazole (3-NP)4-Nitropyrazole (4-NP)Relevance to Drug Design
CAS Number 26621-44-32075-46-9Identification
Molecular Weight 113.07 g/mol 113.07 g/mol Fragment-based design
Density (Crystal) ~1.55 g/cm³~1.55 g/cm³Solid-state packing/Formulation
pKa (Acidic) 8.32 ± 0.109.63 ± 0.50H-bond donor capability at physiological pH
LogP (Lipophilicity) 0.4 (Exp/Pred)0.6 (Pred)Membrane permeability; low values indicate high polarity
Solubility (Water) Low (increases w/ temp)Low (~2 mg/mL at 25°C)Requires polar organic co-solvents (DMSO/MeOH)
Melting Point 173–175 °C160–164 °CThermal stability for processing
H-Bond Donors 1 (NH)1 (NH)Key interaction with kinase hinge regions
H-Bond Acceptors 3 (N, O, O)3 (N, O, O)Interaction with solvent/target residues
Acidity (pKa) Analysis

The pKa values indicate that both derivatives are weak acids.

  • Physiological Implication: At physiological pH (7.4), 3-NP (pKa ~8.3) exists in equilibrium between its neutral and deprotonated (anionic) forms. 4-NP (pKa ~9.[2]6) remains predominantly neutral.

  • Design Tip: If the drug target requires a neutral H-bond donor (e.g., ATP-binding pocket of a kinase), 4-nitropyrazole is the superior scaffold as it resists deprotonation better than the 3-isomer under physiological conditions.

Thermal Stability & Safety

While mono-nitro derivatives are generally stable up to their melting points, they are precursors to energetic materials.

  • DSC Profile: 4-Nitropyrazole typically shows a sharp endotherm (melting) at ~162°C, followed by a broad exotherm (decomposition) >280°C.

  • Warning: Avoid heating >200°C without safety shielding. Polynitrated by-products (e.g., 3,4-dinitropyrazole) are shock-sensitive explosives.

Experimental Protocols

Protocol A: Efficient Synthesis of 4-Nitropyrazole (One-Pot Method)

Rationale: Direct nitration is preferred over rearrangement for scalability and safety in a medicinal chemistry setting.

Reagents: Pyrazole (1.0 eq), Fuming


 (98%, 1.5 eq), Oleum (20% 

, 3.0 eq), Conc.

.
  • Preparation: In a round-bottom flask, dissolve pyrazole in conc.

    
     (2.1 eq) while cooling in an ice bath (0–5°C).
    
  • Nitration: Dropwise add a mixture of Fuming

    
     and Oleum. Caution: Exothermic. Maintain temp < 10°C.
    
  • Reaction: Warm to 50°C and stir for 1.5 hours .

  • Quenching: Pour the reaction mixture slowly onto crushed ice (5x volume).

  • Isolation: A white precipitate forms. Filter under vacuum.

  • Purification: Recrystallize from toluene or water/ethanol.

  • Yield: Expect ~80–85%.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ):
    
    
    13.6 (br s, NH), 8.6 (s, 2H, CH).
Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa is critical for predicting ionization state in biological assays.

Equipment: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3), Glass pH electrode.

  • Sample Prep: Weigh 2-3 mg of nitro-pyrazole derivative. Dissolve in 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (titrate in 30%, 40%, 50% MeOH/Water and extrapolate to 0% MeOH).

  • Titrant: Carbonate-free 0.1 M KOH.

  • Procedure:

    • Acidify solution to pH ~2.0 with 0.1 M HCl.

    • Titrate with KOH to pH ~12.0.

    • Record pH vs. Volume data points.

  • Calculation: Use the Bjerrum plot method or Gran plot analysis to determine the inflection point corresponding to the NH deprotonation.

  • Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00, 10.01) prior to use.

Medicinal Chemistry Applications: Kinase Inhibition[5]

Nitro-pyrazoles serve as bioisosteres for other 5-membered rings, providing unique H-bonding geometries.

Mechanism of Action

In kinase inhibitors (e.g., Aurora A, JAK), the pyrazole ring typically binds to the "hinge region" of the ATP-binding pocket.

  • Donor: The

    
     group donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue (e.g., Glu, Leu).
    
  • Acceptor: The

    
     nitrogen accepts a hydrogen bond from the backbone amide.
    
  • Nitro Role: The 4-nitro group can position itself into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase, often improving selectivity via electronic repulsion or specific dipole interactions.

Decision Tree for Scaffold Selection

D Start Select Pyrazole Scaffold Req Target Requirement? Start->Req Neutral Neutral Donor Needed (e.g., Kinase Hinge) Req->Neutral H-Bond Donor Acidic Anionic Interaction Needed (e.g., Salt Bridge) Req->Acidic Ionic Bond Select4 Select 4-Nitropyrazole (pKa ~9.6) Remains Neutral at pH 7.4 Neutral->Select4 Select3 Select 3-Nitropyrazole (pKa ~8.3) Partial Ionization at pH 7.4 Acidic->Select3

Caption: Logic flow for selecting between 3-NP and 4-NP based on target binding requirements.

References

  • Synthesis & Energetics: Zhang, J., et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials, 2018.[3] Link

  • Solubility & Thermodynamics: Liu, W., et al. "Solubility determination and correlation for 3-nitropyrazole in four binary solvents." Journal of Molecular Liquids, 2021. Link

  • Medicinal Chemistry (Kinase Inhibitors): Li, X., et al. "Design and synthesis of pyrazole derivatives as potent Aurora A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Physicochemical Properties (PubChem): National Center for Biotechnology Information. "PubChem Compound Summary for CID 16376, 4-Nitropyrazole". Link

  • Acidity Constants: Claramunt, R. M., et al. "The Influence of the Nitro Group on the Solid-State Structure of 4-Nitropyrazoles." Acta Crystallographica, 1994. Link

Sources

Exploratory

role of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a pharmaceutical intermediate

An In-depth Technical Guide to the Role of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a Pharmaceutical Intermediate Executive Summary In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "pri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a Pharmaceutical Intermediate

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1][2][3] This guide delves into the specific utility of a highly functionalized pyrazole derivative, 1-(4-Nitro-1H-pyrazol-5-yl)ethanone , as a strategic intermediate in pharmaceutical synthesis. This molecule is not merely a building block but a versatile platform, engineered with two key reactive "handles"—a nitro group and an acetyl moiety—on a stable aromatic core. These features allow for a sequence of controlled, high-yield transformations, providing a robust pathway to complex molecular architectures, particularly those relevant to kinase inhibition and anti-inflammatory drug discovery. This document provides a comprehensive overview of its synthesis, physicochemical properties, and strategic application, supported by detailed experimental protocols and mechanistic insights for researchers and drug development professionals.

The Pyrazole Scaffold: A Cornerstone of Modern Therapeutics

The five-membered aromatic heterocycle, pyrazole, is a cornerstone in drug discovery due to its unique combination of properties.[3][4] Its two adjacent nitrogen atoms provide defined vectors for hydrogen bonding, while the aromatic ring serves as a rigid scaffold for presenting substituents in a precise three-dimensional orientation.[3][4] This has led to the successful development of blockbuster drugs across various therapeutic areas, including:

  • Celecoxib (Celebrex): A selective COX-2 inhibitor for treating arthritis.

  • Sildenafil (Viagra): A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.

  • Rimonabant (Acomplia): A cannabinoid receptor antagonist developed for obesity.

The clinical success of these agents underscores the value of the pyrazole core as a pharmacophore and motivates the continued development of novel pyrazole-based intermediates.[1]

Physicochemical and Spectroscopic Profile of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

A thorough understanding of the intermediate's properties is critical for its effective use in multi-step synthesis.

Table 1: Physicochemical Properties of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

PropertyValueSource
Molecular Formula C₅H₅N₃O₃[5]
Molecular Weight 155.11 g/mol [5]
Monoisotopic Mass 155.0331 Da[5]
Appearance White to yellow powder or crystals
XLogP (Predicted) 0.1[5]
CAS Number 2228374-35-2[6]
Spectroscopic Characterization

Unambiguous characterization is paramount. The expected spectroscopic data are as follows:

  • ¹H NMR: Protons on the pyrazole ring and the methyl group of the acetyl function will have distinct chemical shifts. The pyrazole C-H proton is expected to be a singlet in the aromatic region, while the methyl protons will appear as a singlet further upfield.

  • ¹³C NMR: The spectrum will show five distinct carbon signals corresponding to the acetyl methyl, the acetyl carbonyl, and the three carbons of the pyrazole ring. The positions of these signals can be confirmed using DEPT, HSQC, and HMBC experiments.[7][8]

  • IR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O (ketone) stretch, characteristic N-O stretches for the nitro group, and C=N/C=C stretches from the pyrazole ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 156.0404, confirming the molecular weight.[5]

Synthesis of the Intermediate

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4][9] For 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, a logical and efficient route involves the nitration of a pre-formed acetylpyrazole.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Core Reaction cluster_product Target Intermediate A 1-(1H-Pyrazol-5-yl)ethanone B Nitration A->B HNO₃ / H₂SO₄ 0°C to rt C 1-(4-Nitro-1H-pyrazol-5-yl)ethanone B->C

Caption: Synthetic route to the target intermediate.

This approach is mechanistically sound. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions like nitration.[10] The combination of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. The substitution occurs preferentially at the C4 position due to the directing effects of the ring nitrogens and the acetyl group.

Strategic Role as a Pharmaceutical Intermediate

The power of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone lies in its two distinct and orthogonally reactive functional groups. This allows for a planned sequence of chemical modifications to build molecular complexity.

Reaction_Manifold cluster_nitro Nitro Group Chemistry cluster_acetyl Acetyl Group Chemistry A 1-(4-Nitro-1H-pyrazol-5-yl)ethanone B Reduction (e.g., SnCl₂, H₂, Pd/C) A->B Path 1 E Condensation (e.g., with DMF-DMA) A->E Path 2 C 1-(4-Amino-1H-pyrazol-5-yl)ethanone B->C D Amides, Sulfonamides, Ureas, Fused Rings C->D F Enaminone Intermediate E->F G Fused Pyrimidines (e.g., Pyrazolo[3,4-d]pyrimidines) F->G

Caption: Key reaction pathways for the intermediate.

The Nitro Group: A Masked Amine

The nitro group is arguably the most important functional handle. It is a robust, electron-withdrawing group that can be carried through several synthetic steps before being converted to a nucleophilic amino group.

  • Causality: The selective reduction of an aromatic nitro group is a cornerstone of medicinal chemistry.[11] Common and reliable methods include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like tin(II) chloride (SnCl₂).[11] The resulting 4-aminopyrazole is a critical precursor for a vast array of functionalities.

  • Application: The newly formed amine can be acylated to form amides, reacted with sulfonyl chlorides to generate sulfonamides, or used as a key nucleophile in the construction of fused heterocyclic systems, such as pyrazolo-triazines.

The Acetyl Group: A Gateway to Fused Rings

The acetyl group provides a second point of reactivity, primarily for constructing fused ring systems common in kinase inhibitors.

  • Causality: The methyl group of the acetyl moiety is acidic and can be deprotonated to participate in condensation reactions. A particularly powerful transformation is the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This forms a highly reactive enaminone intermediate.

  • Application: This enaminone is an ideal electrophile for cyclization reactions. For instance, reaction with guanidine or thiourea can efficiently construct a pyrimidine ring fused to the pyrazole core, yielding the highly sought-after pyrazolo[3,4-d]pyrimidine scaffold.

Case Study: A Workflow for a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Core

To illustrate the practical utility of this intermediate, we present a logical workflow for the synthesis of a substituted 4-amino-pyrazolo[3,4-d]pyrimidine, a common core in many kinase inhibitors.

Workflow A Step 1: Enaminone Formation 1-(4-Nitro-1H-pyrazol-5-yl)ethanone B Step 2: Pyrimidine Ring Cyclization A->B DMF-DMA Reflux C Step 3: Nitro Group Reduction B->C Guanidine Base (e.g., NaOEt) D Step 4: Functionalization (e.g., Buchwald-Hartwig Coupling) C->D H₂, Pd/C or SnCl₂ E Target Scaffold Substituted 4-Amino-pyrazolo[3,4-d]pyrimidine D->E Aryl Halide, Pd Catalyst, Ligand, Base

Sources

Foundational

Structural Dynamics of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone: A Technical Guide to Tautomeric Equilibria

This guide provides an in-depth technical analysis of the structural dynamics, tautomeric equilibria, and characterization protocols for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone . It is designed for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural dynamics, tautomeric equilibria, and characterization protocols for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone . It is designed for researchers in medicinal chemistry and energetic materials who require precise control over molecular geometry and electronic states.

Executive Summary

The molecule 1-(4-Nitro-1H-pyrazol-5-yl)ethanone represents a classic case of annular tautomerism in electron-deficient heterocycles. The presence of a strong electron-withdrawing nitro group (


) at position 4 significantly increases the acidity of the pyrrolic NH proton, facilitating rapid proton transfer between the N1 and N2 positions. This "proton dance" results in a dynamic equilibrium between the 5-acetyl  and 3-acetyl  tautomers.

For drug development and energetic materials applications, distinguishing between these forms is critical:

  • Pharmacology: The tautomeric state dictates the hydrogen bond donor/acceptor motif (DA vs AD) presented to a biological target (e.g., kinase ATP pockets).

  • Energetics: Crystal density and sensitivity are governed by the specific packing of the dominant solid-state tautomer.

Part 1: Molecular Architecture & Tautomeric Mechanisms

The Equilibrium Landscape

The structure exists primarily as a mixture of two annular tautomers. While the IUPAC name in the topic specifies the 5-yl isomer, in solution, this molecule exists in equilibrium with the 3-yl form.

  • Tautomer A (5-Acetyl): The acetyl group is adjacent to the NH (Position 5). This form is often sterically crowded due to the proximity of the acetyl group to the N-H, but can be stabilized by specific solvation shells or intramolecular hydrogen bonding (IMHB) if the geometry allows (e.g., N-H

    
     O=C).
    
  • Tautomer B (3-Acetyl): The acetyl group is distal to the NH (Position 3). This form is generally favored in the gas phase and non-polar solvents due to lower steric hindrance between the acetyl group and the N-H proton.

Electronic Influence of the 4-Nitro Group

The nitro group at position 4 is the electronic "driver" of this system:

  • Acidity Enhancement: The

    
     group withdraws electron density via induction (-I) and resonance (-M), stabilizing the pyrazolate anion intermediate. This lowers the energetic barrier for proton transfer, making the tautomerization faster than in unsubstituted pyrazoles.
    
  • Dipole Modulation: The 4-nitro group creates a strong dipole that interacts with the 3/5-acetyl group. In polar solvents (DMSO, MeOH), the tautomer with the higher dipole moment (often the 5-acetyl form due to vector alignment) may be stabilized.

Visualization of Tautomeric Pathways

Tautomerism cluster_factors Influencing Factors T3 3-Acetyl Tautomer (Less Steric Strain) TS Transition State (Pyrazolate Anion / H+) T3->TS -H+ (Fast) TS->T3 +H+ T5 5-Acetyl Tautomer (Potential IMHB) TS->T5 +H+ T5->TS -H+ (Fast) Solvent Solvent Polarity (DMSO stabilizes T5) Temp Temperature (High T increases exchange)

Caption: Thermodynamic equilibrium between 3-acetyl and 5-acetyl tautomers mediated by the acidic proton transfer.

Part 2: Analytical Characterization Protocols

Distinguishing the 3-acetyl and 5-acetyl forms requires techniques that can probe the specific environment of the nitrogen atoms.

NMR Spectroscopy (The Gold Standard)

Standard


 NMR often shows broadened signals due to rapid exchange. To resolve tautomers, you must slow the exchange or use heteronuclear detection.
Parameter3-Acetyl Tautomer (Distal)5-Acetyl Tautomer (Proximal)Notes

Chemical Shift (NH)

13.5 - 14.0 ppm

14.0 - 14.8 ppm
5-Acetyl NH is often more deshielded due to potential H-bonding with C=O.

Chemical Shift (C3/C5)
C3-Acetyl:

140-145 ppm
C5-Acetyl:

135-140 ppm
C5 is typically more shielded when adjacent to N1-H.

Chemical Shift (N1)

-170 ppm (Pyrrole-like)

-175 ppm (Pyrrole-like)
Requires

HMBC.

Chemical Shift (N2)

-70 ppm (Pyridine-like)

-80 ppm (Pyridine-like)
Large

between N1 and N2 is characteristic.[1]

Coupling
Strong coupling to C-AcetylWeak/No couplingHMBC cross-peaks define the position.
X-Ray Crystallography

In the solid state, the molecule "freezes" into a single tautomer, governed by lattice energy and intermolecular hydrogen bonds.

  • Protocol: Grow crystals by slow evaporation from ethanol/water or ethyl acetate/hexane.

  • Expectation: 4-Nitropyrazoles often form dimers or catemers via

    
     hydrogen bonds. If the 5-acetyl form crystallizes, it suggests stabilization via intermolecular interactions or an intramolecular 
    
    
    
    bond.
Computational Modeling (DFT)
  • Method: B3LYP/6-311++G(d,p).

  • Solvent Model: PCM (Polarizable Continuum Model) is essential. Gas-phase calculations often erroneously predict the 3-acetyl form as exclusively stable (

    
     kcal/mol difference). In water or DMSO, the energy gap narrows (
    
    
    
    kcal/mol), reflecting the equilibrium observed in NMR.

Part 3: Experimental Workflow

Synthesis of 3(5)-Acetyl-4-Nitropyrazole

This protocol ensures the generation of the core scaffold. Note that the product will be a tautomeric mixture.[2]

Reagents: 3-Methyl-4-nitropyrazole,


 (oxidant), or direct nitration of 3-acetylpyrazole.
Preferred Route:  Nitration of 3-acetylpyrazole.
  • Nitration: Dissolve 3-acetylpyrazole (10 mmol) in concentrated

    
     (5 mL) at 0°C.
    
  • Addition: Dropwise add fuming

    
     (1.2 eq) while maintaining temperature 
    
    
    
    .
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quench: Pour onto crushed ice. The product precipitates as a white/pale yellow solid.

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol.

    • Yield: Typically 70-85%.

    • Check:

      
       NMR in DMSO-
      
      
      
      .
Characterization Workflow

Workflow cluster_analysis Structural Validation Start Crude Product (Tautomeric Mixture) NMR 1H/13C/15N NMR (DMSO-d6, 298K & 240K) Start->NMR Dissolve XRay X-Ray Diffraction (Solid State ID) Start->XRay Crystallize Decision Are signals split? NMR->Decision ResultA Slow Exchange (Distinct Tautomers) Decision->ResultA Yes (Low Temp) ResultB Fast Exchange (Average Signal) Decision->ResultB No (RT)

Caption: Analytical decision tree for identifying tautomeric states in solution vs. solid phase.

Part 4: Implications for Drug Design & Energetics

Pharmacophore Mapping

In kinase inhibitors, the pyrazole ring often binds to the hinge region.

  • 3-Acetyl Form: Presents a specific Donor-Acceptor (DA) motif.

  • 5-Acetyl Form: The acetyl group sterically blocks the "lower" face of the pyrazole, potentially altering binding modes.

  • Design Tip: If a specific tautomer is required for binding, N-alkylation (e.g., N-methylation) is necessary to "lock" the structure, preventing tautomeric shift.

High-Energy Density Materials (HEDM)

The 4-nitro group classifies this molecule as an energetic precursor.

  • Density: The 5-acetyl tautomer often packs more efficiently (higher density) due to the ability to form planar sheets stabilized by hydrogen bonds, whereas the 3-acetyl form may have larger void volumes.

  • Sensitivity: Tautomers with stronger IMHB (5-acetyl) are generally less sensitive to impact due to electronic stabilization.

References

  • Alkorta, I., & Elguero, J. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

  • Claramunt, R. M., et al. (2019). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Freie Universität Berlin.

  • Wojciechowski, G., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (PMC).

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.

  • BenchChem. (2025). Tautomerism in substituted 3-aminopyrazoles. BenchChem Technical Guides.

Sources

Exploratory

density functional theory (DFT) calculations for nitro-pyrazole ethanones

Executive Summary Nitro-pyrazole ethanones (specifically 1-(substituted-nitro-1H-pyrazol-1-yl)ethanones) represent a dual-interest chemical class: they serve as high-energy density materials (HEDM) due to the nitro-explo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-pyrazole ethanones (specifically 1-(substituted-nitro-1H-pyrazol-1-yl)ethanones) represent a dual-interest chemical class: they serve as high-energy density materials (HEDM) due to the nitro-explosophore and as potent pharmacophores (COX-2 inhibitors, anti-tubercular agents).

This guide provides a rigorous computational framework for characterizing these molecules using Density Functional Theory (DFT). It moves beyond standard "optimization" to address the specific challenges of this molecular class: handling the electron-withdrawing competition between the nitro (


) and acetyl (

) groups, and accurately predicting their spectroscopic signatures for experimental validation.[1]

Part 1: Computational Theory & Protocol Setup[1]

Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP are often insufficient for nitro-pyrazoles if crystal packing or protein docking is the end goal.[1] The planar nature of the pyrazole ring leads to significant


 stacking, which B3LYP fails to capture.[1]
  • Recommendation: Use

    
    B97X-D  or M06-2X .[1][2]
    
  • Causality: These long-range corrected functionals include empirical dispersion terms (

    
    ), essential for accurately modeling the weak non-covalent interactions that stabilize nitro-pyrazole crystals and drug-receptor complexes.
    
  • Baseline: If strictly comparing to older literature, B3LYP remains the benchmark for gas-phase vibrational assignments.[1]

Basis Set Architecture

The presence of the nitro group and the carbonyl oxygen requires a basis set that can describe loose electron density and lone pairs.[1]

  • Protocol: 6-311++G(d,p) (or def2-TZVP ).

  • Why Diffuse Functions (++)? The nitro group's oxygen atoms carry significant negative charge.[1] Diffuse functions allow orbitals to occupy a larger region of space, preventing artificial repulsion errors in the Molecular Electrostatic Potential (MEP) surface.[1]

  • Why Polarization (d,p)? Essential for the hybridization of the pyrazole nitrogen atoms and the carbonyl carbon.[1]

Solvation Models

Nitro-pyrazole ethanones are often synthesized in ethanol or acetonitrile and tested in aqueous biological media.[1]

  • Method: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

  • Dielectric Constants: Water (

    
    ) for bio-activity; Ethanol (
    
    
    
    ) for synthesis verification.[1]

Part 2: Geometric & Electronic Profiling[1]

The "Ethanone" Torsion Check

A critical, often overlooked step is the rotational barrier of the ethanone group at the N1 position.[1]

  • Directive: Perform a Relaxed Potential Energy Surface (PES) Scan on the

    
     dihedral angle.[1]
    
  • Reasoning: The ethanone group may adopt a non-planar conformation to minimize steric hindrance with substituents at the C5 position.[1] Finding the global minimum here is prerequisite to any frequency calculation.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability (Chemical Hardness,


).[1]
  • HOMO Location: Typically localized on the pyrazole ring and the lone pairs of the carbonyl oxygen.[1]

  • LUMO Location: Heavily concentrated on the nitro group (electron sink).[1]

  • Interpretation: A smaller gap (

    
     eV) suggests high polarizability and reactivity, making the molecule a strong candidate for electrophilic attack but potentially unstable as an energetic material.[1]
    
Global Reactivity Descriptors

Calculate these values to predict biological activity (docking potential).[1]

DescriptorSymbolFormula (via Koopmans' Theorem)Significance
Chemical Potential


Tendency of electrons to escape.[1]
Chemical Hardness


Resistance to charge transfer (Stability).[1]
Electrophilicity Index


Capacity to accept electrons (Crucial for DNA binding).[1]

Part 3: Spectroscopic Validation Protocols

To validate your DFT model against experimental synthesis, you must correlate key spectral peaks.[1]

Vibrational Frequency (IR) Scaling

Raw DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.[1]

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply raw frequencies by 0.961 .

  • Marker Bands:

    • 
      :  Look for a strong peak 
      
      
      
      .[1]
    • 
      :  Asymmetric stretch 
      
      
      
      .[1]
    • 
      :  Symmetric stretch 
      
      
      
      .[1]
NMR Shift Prediction (GIAO)
  • Method: Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Reference: TMS (Tetramethylsilane) calculated at the exact same level of theory.

  • Protocol:

    
    .
    
  • Critical Check: The carbonyl carbon (

    
    ) should appear downfield (
    
    
    
    ppm).[1]

Part 4: Visualization & Workflows

Computational Workflow Diagram

DFT_Workflow cluster_opt Geometry Optimization cluster_prop Property Calculation Start Input Structure (ChemDraw/Avogadro) Method Select Method: DFT: wB97X-D or B3LYP Basis: 6-311++G(d,p) Start->Method PES_Scan PES Scan: Dihedral Rotation (N-C=O) Method->PES_Scan Opt_Calc Run Optimization (Opt + Freq) PES_Scan->Opt_Calc Lowest Energy Conformer Validation Frequency Check (NIMAG = 0?) Opt_Calc->Validation Validation->Method Imaginary Freq < 0 (Re-optimize) SP_Energy Single Point Energy (Solvent: IEF-PCM) Validation->SP_Energy True Minimum FMO_Calc FMO Analysis (HOMO/LUMO/Gap) SP_Energy->FMO_Calc MEP_Map MEP Surface (Isovalue = 0.0004) SP_Energy->MEP_Map NLO NLO/Polarizability SP_Energy->NLO Output Final Data: Spectra, Reactivity Indices, Docking Grid FMO_Calc->Output MEP_Map->Output NLO->Output

Caption: Step-by-step computational workflow for validating nitro-pyrazole ethanone structures.

Reactivity Logic Pathway

Reactivity_Logic Structure Nitro-Pyrazole Ethanone Elec_Density Electron Density Distribution Structure->Elec_Density MEP MEP Surface Elec_Density->MEP FMO FMO (HOMO/LUMO) Elec_Density->FMO Nucleo_Attack Nucleophilic Attack Site (Carbonyl C / Ring C) MEP->Nucleo_Attack Positive Potential (+) Electro_Attack Electrophilic Attack Site (Nitro O / Carbonyl O) MEP->Electro_Attack Negative Potential (-) Bio_Act Bio-Activity (Docking Score) FMO->Bio_Act Softness (σ) correlates with activity Nucleo_Attack->Bio_Act

Caption: Logic flow connecting electronic structure calculations to biological reactivity predictions.[1]

References

  • Puthan Peedikakkal, A. M., et al. (2024). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.[1][3] Journal of Molecular Structure.[1][3] Link

  • Shakir, S. M., et al. (2025). Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives.[1][4] Plasmonics.[1][4] Link

  • Priyanka, S., et al. (2021). Synthesis and DFT calculation of novel pyrazole derivatives.[1] AIP Conference Proceedings.[1] Link[1]

  • Gaussian, Inc. Vibrational Frequency Scaling Factors.[1]Link[1]

  • Benchouk, W., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist.[1][5] Bioorganic & Medicinal Chemistry Letters.[1][5] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a Versatile Ligand in Coordination Chemistry

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a ligand for the synthesis of novel coordina...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a ligand for the synthesis of novel coordination complexes. This document outlines detailed protocols for ligand synthesis, complex formation with various metal ions, and characterization techniques. Furthermore, it delves into the potential applications of the resulting metal complexes, drawing upon established principles of coordination chemistry with related pyrazole-based ligands.

Introduction: The Potential of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone in Coordination Chemistry

Pyrazole-based ligands are a cornerstone in coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions.[1][2] The versatility of the pyrazole scaffold allows for facile functionalization, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.[3] The introduction of an ethanone (acetyl) group and a nitro group at the 4- and 5-positions of the pyrazole ring, as in 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, is anticipated to impart unique coordination characteristics and potential functionalities.

The ethanone substituent provides a carbonyl oxygen atom that can act as a donor site, potentially leading to bidentate chelation in conjunction with one of the pyrazole nitrogen atoms. The strongly electron-withdrawing nitro group is expected to influence the electronic properties of the pyrazole ring, thereby modulating the ligand field strength and the redox properties of the metal center in the resulting complexes.[4] This strategic functionalization opens avenues for the design of complexes with tailored catalytic, medicinal, or material properties.[5][6]

These notes will guide the user through the synthesis of this promising ligand and its subsequent use in creating novel metal complexes, with a focus on understanding the structure-property relationships.

Part 1: Ligand Synthesis and Characterization

The synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone can be approached through established methods for the functionalization of pyrazole rings. A plausible synthetic route involves the nitration of a suitable pyrazole precursor followed by acylation.

Protocol 1: Synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

This protocol is adapted from general procedures for the synthesis of functionalized pyrazoles.[7][8]

Materials:

  • 1H-pyrazol-5-ylethanone (or its appropriate precursor)

  • Fuming nitric acid

  • Sulfuric acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Nitration:

    • In a round-bottom flask cooled in an ice bath, slowly add 1H-pyrazol-5-ylethanone to a mixture of fuming nitric acid and sulfuric acid.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the nitrated pyrazole intermediate.

  • Acylation (if starting from a non-acetylated pyrazole):

    • Dissolve the nitrated pyrazole in acetic anhydride.

    • Heat the mixture under reflux for 4-6 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization:

The synthesized ligand should be thoroughly characterized to confirm its identity and purity.

Technique Expected Observations
¹H NMR Resonances corresponding to the pyrazole ring proton and the methyl protons of the ethanone group. Chemical shifts will be influenced by the nitro group.
¹³C NMR Signals for the pyrazole ring carbons, the carbonyl carbon, and the methyl carbon.
FT-IR Characteristic vibrational bands for the C=O stretch of the ketone, N-O stretches of the nitro group, and C=N and N-H/N-N stretches of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone.
Elemental Analysis The percentage composition of C, H, and N should be in close agreement with the calculated values.

Part 2: Synthesis of Metal Complexes

1-(4-Nitro-1H-pyrazol-5-yl)ethanone is expected to act as a versatile ligand, coordinating to metal ions through its nitrogen and oxygen donor atoms. The following is a general protocol for the synthesis of its metal complexes.

Protocol 2: General Synthesis of Metal Complexes

This protocol is based on common methods for the synthesis of metal complexes with pyrazole-based ligands.[9][10]

Materials:

  • 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (Ligand, L)

  • Metal salts (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Co(NO₃)₂·6H₂O, Zn(OAc)₂)

  • Methanol or Ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve the ligand (e.g., 2 equivalents) in warm methanol or ethanol.

  • In a separate flask, dissolve the metal salt (e.g., 1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If deprotonation of the pyrazole NH is desired for coordination, a few drops of a base like triethylamine can be added.

  • Reflux the reaction mixture for 2-4 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash it with cold solvent, and then with a non-polar solvent like hexane.

  • Dry the complex in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and many metal salts.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often employed for divalent metal ions to form octahedral or square planar complexes, but this can be varied to target different coordination geometries.

  • Base: The addition of a base can facilitate the deprotonation of the pyrazole N-H, allowing the ligand to act as an anionic bidentate or bridging ligand.[11]

Part 3: Characterization of Coordination Complexes

A suite of analytical techniques is necessary to elucidate the structure and properties of the newly synthesized metal complexes.

Technique Information Gained
FT-IR Spectroscopy A shift in the C=O and pyrazole ring vibrational frequencies upon coordination to the metal ion provides evidence of complex formation. The appearance of new bands in the low-frequency region can be attributed to M-N and M-O vibrations.[10]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry (e.g., octahedral vs. tetrahedral).[12]
Magnetic Susceptibility Determines the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal center.
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[13]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules.[14]

Part 4: Potential Applications and Experimental Workflows

The unique electronic features of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone suggest that its metal complexes could have interesting applications.

Application Area 1: Catalysis

Pyrazole-based metal complexes have shown promise as catalysts in various organic transformations.[6] The electron-withdrawing nitro group in the ligand could enhance the catalytic activity of the metal center.

Experimental Workflow: Evaluation of Catalytic Activity in a Cross-Coupling Reaction

G cluster_0 Catalyst Screening Reactants Reactants Reaction Reaction Setup (Inert Atmosphere, Temp Control) Reactants->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Complex Synthesized Complex Complex->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for evaluating catalytic activity.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the aryl halide, the coupling partner, the synthesized metal complex (as catalyst), a suitable base, and a solvent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Analysis: After the reaction is complete, perform an aqueous work-up, extract the product, and purify it using column chromatography. The yield of the product will determine the catalytic efficiency.

Application Area 2: Medicinal Chemistry

Pyrazole derivatives and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][14] The presence of the nitro group, a common pharmacophore, makes these complexes interesting candidates for biological evaluation.

Experimental Workflow: In Vitro Antimicrobial Assay

G cluster_1 Antimicrobial Screening Microbial_Culture Bacterial/Fungal Culture Agar_Plate Inoculated Agar Plate Microbial_Culture->Agar_Plate Complex_Solutions Serial Dilutions of Complex Complex_Solutions->Agar_Plate Incubation Incubation (37°C, 24-48h) Agar_Plate->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Caption: Workflow for antimicrobial screening.

  • Preparation: Prepare serial dilutions of the synthesized metal complexes in a suitable solvent like DMSO.

  • Inoculation: Use the agar diffusion method, where a lawn of the target microorganism is spread on an agar plate.

  • Application: Place sterile paper discs impregnated with different concentrations of the complex solutions onto the agar surface.

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

  • Analysis: Measure the diameter of the zone of inhibition around each disc. The minimum inhibitory concentration (MIC) can then be determined.

Conclusion

1-(4-Nitro-1H-pyrazol-5-yl)ethanone represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through standard organic transformations, and it is expected to form stable complexes with a variety of metal ions. The protocols and characterization techniques outlined in these notes provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the potential applications of its metal complexes in catalysis, medicinal chemistry, and materials science. The insights gained from related pyrazole systems strongly suggest that this ligand will be a valuable addition to the coordination chemist's toolkit.

References

  • Abbas, N., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies.
  • Der Pharma Chemica. (2016).
  • ResearchGate. (n.d.). Synthesis of metal complexes of pyrazole-based azo-ligand.
  • RSC Publishing. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.
  • MDPI. (2023). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands.
  • PubMed. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand.
  • Springer. (2022). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.
  • Dalton Transactions. (2023).
  • ACS Publications. (2004). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole).
  • VERDICCHIO, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV)
  • Springer. (2018). Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand.
  • ACS Omega. (2025).
  • MDPI. (2022).
  • Taylor & Francis Online. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition.
  • Journal of Drug Delivery and Therapeutics. (2019).
  • PMC. (2016).
  • NIH. (2011). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.
  • ResearchGate. (2012). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • AIR Unimi. (2022). inorganics.
  • MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.

Sources

Application

Application Note: Preparation of Energetic Salts Derived from 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Executive Summary This application note details the synthesis and characterization of energetic salts derived from 1-(4-nitro-1H-pyrazol-5-yl)ethanone (also referred to as 3-acetyl-4-nitropyrazole). Nitrogen-rich heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis and characterization of energetic salts derived from 1-(4-nitro-1H-pyrazol-5-yl)ethanone (also referred to as 3-acetyl-4-nitropyrazole). Nitrogen-rich heterocycles, particularly nitropyrazoles, are critical in the development of insensitive high-energy density materials (HEDMs). The presence of the nitro group at the 4-position enhances oxygen balance and density, while the acetyl group at the 5-position serves as a versatile handle for functionalization (e.g., oxime formation) or remains as part of the anion scaffold upon deprotonation.

This guide provides a modular workflow:

  • Precursor Synthesis: Preparation of the neutral 1-(4-nitro-1H-pyrazol-5-yl)ethanone.

  • Direct Salt Formation: Synthesis of ionic derivatives via Brønsted acid-base neutralization.

  • Advanced Functionalization: Conversion to high-nitrogen oxime salts.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Nitropyrazole Scaffold

The target compound, 1-(4-nitro-1H-pyrazol-5-yl)ethanone , exists as a tautomeric pair (3-acetyl-4-nitro-1H-pyrazole


 5-acetyl-4-nitro-1H-pyrazole). The electron-withdrawing nitro group (-NO

) significantly increases the acidity of the N-H proton (


6-8), enabling facile deprotonation by nitrogenous bases.
Energetic Salt Formation

Salt formation is the primary strategy to improve the thermal stability and density of energetic materials. By pairing the (4-nitro-5-acetylpyrazolyl) anion with nitrogen-rich cations (hydrazinium, guanidinium, ammonium), we achieve:

  • Higher Density: Ionic lattice forces compress the material.

  • Lower Vapor Pressure: Eliminates volatility associated with the neutral precursor.

  • Enhanced Oxygen Balance: Especially when using oxygenated cations (e.g., hydroxylammonium).

Reaction Pathway Visualization

The following diagram outlines the synthetic logic from the starting material to the final energetic salts.

SynthesisPathway Start 3-Methylpyrazole / 3-Acetylpyrazole Nitration Nitration (HNO3/H2SO4) Start->Nitration Precursor 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (Neutral Precursor) Nitration->Precursor Deprotonation Deprotonation (Base: NH3, N2H4, etc.) Precursor->Deprotonation Oximation Oximation (NH2OH·HCl) Precursor->Oximation DirectSalt Energetic Salt A (Acetyl-Nitropyrazolate) Deprotonation->DirectSalt Oxime Oxime Intermediate Oximation->Oxime OximeSalt Energetic Salt B (Oxime-Nitropyrazolate) Oxime->OximeSalt

Figure 1: Synthetic pathway for the preparation of energetic salts from pyrazole precursors.

Experimental Protocols

Safety Precautions (Mandatory)
  • Explosives Hazard: Nitropyrazoles are energetic materials. Perform all reactions behind a blast shield.

  • PPE: Wear Kevlar gloves, safety glasses with side shields, and a flame-resistant lab coat.

  • Scale: Do not exceed 1-gram scale for initial characterization.

  • Incompatibility: Avoid contact with strong reducing agents or transition metals (unless forming specific coordination complexes).

Protocol A: Synthesis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

If the precursor is not commercially available, it is synthesized via the nitration of 3-acetylpyrazole.

Reagents:

  • 3-Acetylpyrazole (10 mmol)

  • Fuming Nitric Acid (98%, 5 mL)

  • Concentrated Sulfuric Acid (98%, 5 mL)

Procedure:

  • Preparation: Cool a mixture of fuming HNO

    
     and conc. H
    
    
    
    SO
    
    
    to 0°C in an ice-salt bath.
  • Addition: Slowly add 3-acetylpyrazole portion-wise, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Then, heat to 60°C for 1 hour to ensure complete nitration at the 4-position.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a white to pale yellow solid.

  • Purification: Filter the solid, wash with ice water until the filtrate is neutral (pH 7), and recrystallize from ethanol/water (1:1).

  • Yield: Typically 70-85%.

Protocol B: Preparation of Energetic Salts (Direct Neutralization)

This protocol describes the formation of the Hydrazinium , Ammonium , and Guanidinium salts.

Reagents:

  • 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (1.0 mmol)

  • Base (1.1 mmol): Hydrazine hydrate (80%), Ammonia (25% aq), or Guanidine Carbonate.

  • Solvent: Methanol or Ethanol (anhydrous preferred).

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the nitropyrazole precursor in 5 mL of warm methanol (40°C).

  • Neutralization:

    • For Hydrazine/Ammonia: Add the liquid base dropwise to the stirring solution. A color change (often to bright yellow/orange) indicates anion formation.

    • For Guanidine Carbonate: Add the solid carbonate slowly. Stir until CO

      
       evolution ceases and the solution becomes clear.
      
  • Crystallization: Stir the mixture for 30 minutes at room temperature. Remove the solvent under reduced pressure or allow slow evaporation in a desiccator.

  • Purification: Recrystallize the resulting salt from a minimal amount of hot methanol or an ethanol/isopropanol mixture.

Table 1: Theoretical Properties of Target Salts

CationFormulaPredicted Density (g/cm³)Nitrogen Content (%)Notes
Hydrazinium

~1.75HighExcellent propellant candidate
Ammonium

~1.68MedGas generator suitability
Hydroxylammonium

~1.80MedHigh oxygen balance
Protocol C: Synthesis of the Oxime Derivative (Advanced)

Converting the ketone to an oxime increases the energy content and melting point.

Reaction:



Procedure:

  • Dissolve 1-(4-nitro-1H-pyrazol-5-yl)ethanone (2 mmol) in ethanol (10 mL).

  • Add Hydroxylamine Hydrochloride (2.2 mmol) and Sodium Acetate (2.2 mmol).

  • Reflux the mixture for 4 hours. Monitor via TLC.

  • Cool and pour into water. Filter the oxime precipitate.

  • Salt Formation: React the isolated oxime with bases as described in Protocol B to form the corresponding oxime-salts.

Characterization & Validation

To ensure the integrity of the synthesized salts, the following analytical validations are required:

NMR Spectroscopy[5][7][8]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Precursor: Look for the acetyl methyl singlet (

      
       ppm) and the pyrazole C-H singlet (
      
      
      
      ppm). The N-H proton is broad (
      
      
      ppm).
    • Salts: The N-H peak of the pyrazole will disappear. New peaks for the cation will appear (e.g., Hydrazinium

      
       ppm broad).
      
  • 
    C NMR:  Confirm the carbonyl carbon (
    
    
    
    ppm) and the nitro-substituted carbon shifts.
Thermal Analysis (DSC)
  • Perform Differential Scanning Calorimetry (DSC) at 5°C/min.

  • Target: Look for a sharp melting endotherm followed by an exothermic decomposition peak. High-performance salts typically decompose

    
    C.
    
Sensitivity Testing (BAM Standards)
  • Impact Sensitivity: Use a BAM Drop Hammer. Expected range: 5–30 J (Classified as "Sensitive" to "Less Sensitive").

  • Friction Sensitivity: Use a BAM Friction Tester. Expected range: 100–360 N.

References

  • Synthesis of Nitropyrazoles

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"
    • Source: MDPI, Molecules 2020.
    • URL:[Link]

  • Energetic Salts Methodology

    • Title: "Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts"
    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: "Synthesis of Chromone-Related Pyrazole Compounds" (Demonstrates hydrazine condens
    • Source: PMC / NIH.
    • URL:[Link]

  • Oxime Functionalization

    • Title: "Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime"
    • Source: MDPI, Crystals.[1]

    • URL:[Link]

Sources

Method

reaction conditions for acetylation of 4-nitropyrazoles

Topic: Reaction Conditions for Acetylation of 4-Nitropyrazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Precision Protocol: Regioselective...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Acetylation of 4-Nitropyrazoles Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Precision Protocol: Regioselective -Acetylation of 4-Nitropyrazoles

Executive Summary & Strategic Importance

The acetylation of 4-nitropyrazole represents a classic challenge in heterocyclic chemistry: functionalizing a nucleophile that has been significantly deactivated by a strong electron-withdrawing group (EWG). The nitro group at the C4 position drastically reduces the electron density of the pyrazole ring, rendering the


-hydrogen acidic (

) and the nitrogen atom poorly nucleophilic.

Unlike electron-rich pyrazoles that react readily with acetic anhydride at room temperature, 4-nitropyrazoles require forcing conditions or nucleophilic catalysis to drive the reaction to completion. Furthermore, the resulting 1-acetyl-4-nitropyrazole is an "active amide" (similar to


-acetylimidazole), making it hydrolytically labile. This guide provides authoritative protocols to overcome these kinetic barriers while preserving the stability of the final product.
Key Applications:
  • Energetic Materials: Precursor for high-density energetic salts and melt-cast explosives.

  • Medicinal Chemistry: Pro-drug formulation to mask the acidic NH or as an acyl-transfer reagent for regioselective acylation of other nucleophiles.

  • Synthetic Intermediates: Protecting group strategy to direct electrophilic substitution to the C3/C5 positions.

Mechanistic Insight & Reaction Logic

The reaction is a nucleophilic acyl substitution. The critical barrier is the low HOMO energy of the pyrazole nitrogen lone pair, caused by the resonance withdrawal of the 4-nitro group.

The Challenge: Deactivation by Resonance

The nitro group pulls electron density through the


-system, stabilizing the N-H bond and reducing the nucleophilicity of the 

atom. To overcome this, we must either:
  • Activate the Electrophile: Use a "hot" electrophile like an acetylpyridinium species (generated from acetic anhydride + pyridine).

  • Deprotonate the Nucleophile: Convert the pyrazole (

    
    ) to the pyrazolate anion (
    
    
    
    ), which is a potent nucleophile.
Pathway Visualization

The following diagram illustrates the catalytic cycle using pyridine as a nucleophilic catalyst.

AcetylationMechanism Ac2O Acetic Anhydride (Ac2O) AcPy N-Acetylpyridinium (Activated Electrophile) Ac2O->AcPy Py attack (Activation) Py Pyridine (Catalyst) Py->AcPy TS Tetrahedral Intermediate AcPy->TS + 4-Nitropyrazole NP 4-Nitropyrazole (Weak Nucleophile) NP->TS Prod 1-Acetyl-4-nitropyrazole (Product) TS->Prod Elimination of Py AcOH Acetate/AcOH (Byproduct) TS->AcOH Prod->Py Regenerated

Caption: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium salt that transfers the acetyl group to the weakly nucleophilic 4-nitropyrazole.[1]

Experimental Protocols

Method A: The "Gold Standard" (Pyridine-Catalyzed)

Best for: High purity, small-to-medium scale, and maximizing yield.

Principle: Pyridine serves a dual role as the solvent and the nucleophilic catalyst, generating the reactive


-acetylpyridinium intermediate.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[2]

  • Acetic Anhydride (3.0 – 5.0 equiv)

  • Pyridine (Solvent volume, ~5-10 mL per gram of substrate)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar) to prevent moisture ingress (critical for product stability).
    
  • Dissolution: Add 4-nitropyrazole to the flask. Add anhydrous pyridine via syringe. Stir until dissolved.

  • Addition: Add acetic anhydride dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (115°C) .

    • Note: While electron-rich pyrazoles react at RT, the 4-nitro derivative requires thermal energy to overcome the activation barrier.

    • Time: Monitor by TLC (ensure anhydrous eluent). Reaction typically completes in 2–4 hours .

  • Work-up (Critical):

    • Cool the mixture to 0°C.

    • Do NOT pour into water (risk of hydrolysis).

    • Remove pyridine and excess acetic anhydride under high vacuum (rotary evaporator with a good trap, bath temp < 45°C).

    • Co-evaporate with toluene (2x) to remove trace pyridine.

  • Purification:

    • Recrystallize the residue from dry toluene or a mixture of Hexane/EtOAc.

    • Avoid silica gel chromatography if possible, as the acidic surface can catalyze hydrolysis of the

      
      -acetyl bond.
      
Method B: Acid-Catalyzed (Industrial/Scale-Up)

Best for: Large scale where pyridine toxicity/cost is a concern.

Principle: Protonation of the acetic anhydride carbonyl makes it more electrophilic.

Reagents:

  • 4-Nitropyrazole (1.0 equiv)[2]

  • Acetic Anhydride (Excess, acts as solvent)

  • Conc.

    
     (Catalytic, 2-3 drops)
    

Procedure:

  • Suspend 4-nitropyrazole in acetic anhydride (approx. 5 mL/g).

  • Add catalytic

    
    .
    
  • Heat to 80–90°C for 1–2 hours. The suspension should clear as the product forms.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Pour the mixture onto crushed ice with vigorous stirring. The product should precipitate immediately.

    • Filter the solid rapidly.

    • Wash with cold water (minimize contact time to prevent hydrolysis).

    • Dry in a vacuum desiccator over

      
      .
      

Data & Optimization Guide

Reaction Parameter Comparison
ParameterMethod A (Pyridine)Method B (

)
Method C (AcCl/NaH)
Reagent


Acetyl Chloride
Catalyst/Base Pyridine (Nucleophilic)

(Electrophilic)
NaH (Strong Base)
Temperature Reflux (115°C)80–90°C0°C

RT
Time 2–4 Hours1–2 Hours1–2 Hours
Yield (Typical) 85–95% 70–85%60–80%
Purity High (Recrystallization)Good (Precipitation)Variable (Salt byproducts)
Risk Pyridine removalHydrolysis during quenchMoisture sensitivity
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Starting Material Remains Insufficient activation energy.Increase temp to reflux; ensure Pyridine is anhydrous.
Product Hydrolyzes Moisture in solvent or silica gel acidity.Use dry solvents; avoid column chromatography; store in desiccator.
Low Yield (Method B) Product dissolved in aqueous quench.Use minimal ice-water; salt out with NaCl; extract with

.
Brown/Tar Residue Thermal decomposition or polymerization.Reduce reaction time; conduct under

atmosphere.

Stability & Handling (Critical Application Note)

1-Acetyl-4-nitropyrazole is an active amide . The electron-withdrawing nitro group makes the pyrazole ring an excellent leaving group (


 of conjugate acid ~9.6).
  • Hydrolysis: It will hydrolyze back to 4-nitropyrazole and acetic acid upon exposure to atmospheric moisture over time.

  • Acyl Transfer: It can be used to acetylate alcohols or amines under mild conditions, acting similarly to

    
    -acetylimidazole but with higher reactivity due to the nitro group.
    
  • Storage: Must be stored in a tightly sealed vial, preferably under argon, at 2–8°C.

References

  • Synthesis of Nitropyrazoles

    • Dalinger, I. L., et al. "Direct Electrophilic Acylation of N-Substituted Pyrazoles." Synthesis, 2013.[1]

    • Source:

  • General Acetylation of Electron-Deficient Heterocycles

    • Pandit, N. K., & Connors, K. A. "Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole." Journal of Pharmaceutical Sciences, 1982.
    • Source:

  • Properties of 4-Nitropyrazole

    • ChemicalBook Database. "4-Nitropyrazole Properties and Synthesis."
    • Source:

  • Mechanistic parallels (N-acyl pyrazoles)

    • Lynch, M. A., et al. "Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation.
    • Source:

Sources

Application

Application Note: Strategic Synthesis of Bioactive Heterocycles via 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Executive Summary This technical guide details the synthetic utility of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a high-value scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group at the C4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone as a high-value scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group at the C4 position significantly enhances the acidity of the C5-acetyl protons, facilitating facile condensation reactions. This guide provides validated protocols for transforming this precursor into three distinct classes of bioactive heterocycles: Pyrazolyl-chalcones , Pyrazolines , and Pyrazolo[1,5-a]pyrimidines . These derivatives are critical in the development of kinase inhibitors (CDK2, TRKA), antimicrobial agents, and anti-inflammatory therapeutics.

Chemical Profile & Reactivity Logic

The Synthone: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone
  • Molecular Formula:

    
    [1]
    
  • Key Functional Groups:

    • C5-Acetyl (

      
      ):  The primary site for electrophilic attack and condensation.
      
    • C4-Nitro (

      
      ):  Strong electron-withdrawing group (EWG). It stabilizes carbanions formed at the acetyl methyl group, accelerating Claisen-Schmidt condensations compared to non-nitrated analogs.
      
    • N1-H (Pyrazole Nitrogen): Acidic proton allowing for N-alkylation or metal coordination; often requires protection or participates in tautomeric shifts.

Strategic Divergence

The synthesis branches into two primary streams based on the initial activation of the acetyl group:

  • Aldol-Type Condensation: Reaction with aromatic aldehydes yields

    
    -unsaturated ketones (chalcones).
    
  • Enaminone Formation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields enaminones, which serve as precursors for fused ring systems.

Visual Workflow (Pathway Logic)

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G cluster_legend Reaction Class Start 1-(4-Nitro-1H-pyrazol- 5-yl)ethanone Chalcone Pyrazolyl-Chalcone (Intermediate) Start->Chalcone Ar-CHO NaOH/EtOH Enaminone Enaminone Intermediate Start->Enaminone DMF-DMA Xylene, Reflux Pyrazoline N-Acetyl/Phenyl Pyrazolines Chalcone->Pyrazoline N2H4 or Ph-NHNH2 Pyrimidines Pyrazolo[1,5-a] pyrimidines Enaminone->Pyrimidines Aminopyrazole AcOH, Reflux Condensation Condensation Cyclization Cyclization Fusion Fusion

Figure 1: Divergent synthetic map showing the transformation of the acetyl-nitropyrazole scaffold into chalcones, pyrazolines, and fused pyrazolo-pyrimidines.[2][3][4][5][6][7][8][9][10][11]

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt)

Target:


-unsaturated ketones.
Mechanism:  Base-catalyzed aldol condensation followed by dehydration.
Significance:  Chalcones are potent antimicrobial agents and precursors to pyrazolines.

Materials:

  • 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol (95%)

  • Sodium Hydroxide (40% aq. solution)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone and 5 mmol of the appropriate benzaldehyde in 15 mL of ethanol.

  • Catalysis: Place the flask in an ice bath (

    
    ). Add 2 mL of 40% NaOH dropwise with vigorous stirring.
    
    • Expert Note: The nitro group makes the ring sensitive to degradation. Do not add base rapidly at room temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

  • Work-up: Pour the reaction mixture into 100 g of crushed ice/water containing 2 mL HCl to neutralize excess base.

  • Isolation: A colored precipitate (yellow/orange) will form. Filter under vacuum, wash with cold water, and recrystallize from ethanol.[7]

Validation Criteria:

  • IR: Appearance of enone C=O stretch (

    
    ) and disappearance of aldehyde C-H stretch.
    
  • 
     NMR:  Trans-alkene protons typically appear as doublets (
    
    
    
    ) in the
    
    
    region.
Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines

Target: Fused bicyclic systems (kinase inhibitor scaffolds). Mechanism: Reaction of an enaminone with an amino-azole via Michael addition-elimination followed by cyclodehydration.

Materials:

  • 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (1.0 equiv)

  • Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • 3-Amino-1H-pyrazole (1.0 equiv) or Guanidine Nitrate

  • Xylene (Solvent A) and Glacial Acetic Acid (Solvent B)[2]

Step-by-Step Procedure:

Part 1: Enaminone Formation

  • Dissolve the acetyl-nitropyrazole (5 mmol) in 10 mL dry xylene.

  • Add DMF-DMA (6 mmol) and reflux for 6–8 hours.

  • Cool and remove solvent under reduced pressure. The residue is the enaminone intermediate (usually used without further purification).

Part 2: Cyclization

  • Dissolve the crude enaminone in 10 mL glacial acetic acid.

  • Add 3-amino-1H-pyrazole (5 mmol).

  • Reflux for 4 hours.

  • Work-up: Cool to room temperature and pour into ice water. Neutralize with ammonia solution if necessary.

  • Purification: Filter the solid and recrystallize from DMF/Ethanol.

Data Summary (Representative):

Reactant (Electrophile)Reactant (Nucleophile)Product TypeYield (%)Bioactivity Potential
Enaminone3-Amino-pyrazolePyrazolo[1,5-a]pyrimidine78-85%CDK2 Inhibition
EnaminoneGuanidinePyrimidine derivative70-75%Antimicrobial
EnaminoneHydrazinePyrazolo-pyridazine80-88%Anti-inflammatory
Protocol C: Synthesis of 1-Acetyl-Pyrazolines

Target: Nitrogen-rich heterocycles with antifungal properties. Mechanism: Cyclocondensation of chalcones with hydrazine hydrate in acetic acid.

Procedure:

  • Dissolve 1 mmol of the Chalcone (from Protocol A) in 5 mL glacial acetic acid.

  • Add Hydrazine Hydrate (99%, 5 mmol).

  • Reflux for 6–8 hours.

    • Expert Note: Acetic acid acts as both solvent and acetylating agent for the N1 position of the new pyrazoline ring.

  • Pour into crushed ice. The product precipitates as a solid.[7]

  • Filter and wash with water.[7]

Troubleshooting & Optimization (Expertise)

  • The "Nitro Effect": The C4-nitro group is a double-edged sword. While it facilitates the initial deprotonation of the acetyl group, it also renders the pyrazole ring electron-deficient.

    • Risk: Nucleophilic attack on the pyrazole ring itself (ring opening) is possible with very strong nucleophiles.

    • Mitigation: Avoid using strong organolithium bases. Stick to hydroxide or alkoxide bases.

  • Solubility Issues: Nitro-pyrazoles can be poorly soluble in non-polar solvents.

    • Solution: DMF or DMSO are excellent solvents for the initial steps if ethanol fails, though work-up (water wash) becomes more critical.

  • Regiochemistry: When reacting the enaminone with unsymmetrical binucleophiles (like 3-aminopyrazole), two isomers are possible (7-substituted vs 5-substituted).

    • Insight: In glacial acetic acid, the reaction is thermodynamically controlled, typically favoring the formation of the 7-aryl-pyrazolo[1,5-a]pyrimidine isomer due to steric relief.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Moustafa, M. S., et al. (2022).[2][3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][9] PMC. Link

  • Claisen-Schmidt Protocols: BenchChem. (2025).[7] Application Notes: Reaction of 1-(3-Acetyl-5-nitrophenyl)ethanone with Aromatic Aldehydes.Link

  • Enaminone Reactivity: Shawali, A. S. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl Derivatives via Regioselectivity of 1,3-Dipolar Cycloaddition.[12] Taylor & Francis. Link

  • Microwave Assisted Synthesis: Polshettiwar, V., & Varma, R. S. (2008). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation.[13] Pure and Applied Chemistry.[13] Link

  • Antimicrobial Evaluation: Hassan, A. M. A., et al. (2018). Synthesis of Bioactive Heterocycles From Pyrazole Derivatives. European Chemical Bulletin. Link

Sources

Method

Topic: Crystal Growth Techniques for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract High-quality single crystals are indispensable for the definitive structural elucidation of novel chemical entities via X-ray d...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

High-quality single crystals are indispensable for the definitive structural elucidation of novel chemical entities via X-ray diffraction, a critical step in modern drug discovery and materials science.[1] This application note provides a comprehensive guide to the crystallization of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, a heterocyclic compound with potential applications stemming from its nitropyrazole core.[2] We present an in-depth analysis of solvent selection strategies and detail four robust crystal growth methodologies: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Liquid-Liquid Diffusion. Each protocol is designed to be a self-validating system, explaining the underlying principles and offering expert insights to navigate common challenges, enabling researchers to reliably produce X-ray quality single crystals.

Introduction: The Imperative for Structural Clarity

1-(4-Nitro-1H-pyrazol-5-yl)ethanone belongs to the nitropyrazole class of compounds, which are of significant interest in fields ranging from pharmaceuticals to energetic materials due to their unique electronic and structural properties.[2][3] The precise three-dimensional arrangement of atoms within a molecule, which can only be unambiguously determined through techniques like single-crystal X-ray diffraction, governs its physicochemical properties and biological activity.[1] Therefore, the ability to grow high-quality single crystals is not merely a procedural step but a foundational requirement for advancing research and development. This guide provides the theoretical basis and practical protocols to achieve this goal.

Foundational Principles: Solubility and Supersaturation

Crystallization is fundamentally a process of controlled precipitation, where a solute transitions from a solution to a highly ordered solid state.[4][5] This transition is driven by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. The manner in which this state is approached dictates the quality of the resulting crystals. A slow, methodical approach allows for the formation of a limited number of nucleation sites, which then grow into large, well-ordered single crystals.[5][6] Conversely, rapid supersaturation leads to mass nucleation and the formation of microcrystalline powder or amorphous precipitate.[5]

The critical first step in any crystallization experiment is selecting an appropriate solvent system.[5][7] An ideal solvent or solvent mixture will exhibit differential solubility based on temperature or composition, allowing for precise control over the supersaturation state.

Prerequisite: Strategic Solvent Selection

While specific solubility data for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is not widely published[8], its structure—a polar pyrazole ring, a nitro group, and a ketone—suggests it is a polar molecule. Therefore, it is expected to be sparingly soluble in non-polar solvents and more soluble in polar organic solvents.[9] A systematic screening of solvents is the most effective approach to identify optimal conditions.

Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 5-10 mg of the purified compound into several small, clean vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see Table 1) dropwise, starting with 0.5 mL.

  • Room Temperature Solubility: Vigorously agitate the vials at room temperature. Observe if the compound dissolves completely.

    • Observation 1: If it dissolves completely in a small volume at room temperature, that solvent may be suitable for the Slow Evaporation or Vapor/Liquid Diffusion methods (as the "good" solvent).

  • Hot Solubility: If the compound does not dissolve at room temperature, gently heat the vial while stirring. Add more solvent in small increments until the solid dissolves completely.

    • Observation 2: If the compound dissolves when hot but precipitates upon cooling, the solvent is an excellent candidate for the Slow Cooling method.[7]

  • Documentation: Record the solubility behavior in each solvent at both room and elevated temperatures to guide the selection of a primary crystallization technique.

Table 1: Recommended Solvents for Crystallization Screening Based on the polarity of nitropyrazole derivatives and general principles of organic compound crystallization.

Solvent ClassCandidate SolventsRationale
Polar Protic Ethanol, Methanol, IsopropanolThe hydroxyl group can form hydrogen bonds, potentially leading to good solubility at elevated temperatures. Ethanol is often a good starting point for pyrazole derivatives.[10][11][12]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThese solvents offer strong dipole-dipole interactions without hydrogen bonding, providing a different solvation environment. Acetone and ethyl acetate are volatile, making them suitable for evaporation and diffusion techniques.[13][14]
Ethers Dioxane, Tetrahydrofuran (THF)Ethers are moderately polar and can be effective solvents. Dioxane has been noted for good solubility of related compounds.[14]
Halogenated Dichloromethane (DCM)DCM is a versatile solvent that can be useful in binary systems, often paired with a non-polar anti-solvent like hexane or ether.[6]
Non-Polar Hexane, Heptane, TolueneThese are primarily used as "anti-solvents" or "precipitants" in diffusion and layering techniques, as the target compound is expected to be poorly soluble in them.[6][15]

Crystal Growth Protocols: Step-by-Step Methodologies

A minimum compound purity of 90% is recommended before attempting to grow single crystals to avoid crystallization of impurities.[13] All glassware must be scrupulously clean to prevent unwanted nucleation.[16]

Protocol 1: Slow Evaporation

This is the simplest technique, suitable for compounds that are soluble in a volatile solvent at room temperature.[15][17] The principle is to slowly increase the solute concentration by evaporating the solvent until supersaturation is reached.

  • Apparatus: Small vial (2-4 mL), beaker, perforated parafilm or aluminum foil.

  • Methodology:

    • Dissolve the compound (10-20 mg) in a suitable volatile solvent (e.g., acetone, ethyl acetate) at room temperature to create a nearly saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter.[15]

    • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle. The number and size of the holes control the rate of evaporation.[16]

    • Place the vial inside a larger beaker and cover the beaker. This creates a draft shield, ensuring slow, undisturbed evaporation.

    • Set the apparatus in a vibration-free location (e.g., a quiet shelf) and allow it to stand for several days to weeks.[15]

Protocol 2: Slow Cooling Crystallization

This classic method is ideal for compounds that are significantly more soluble in a given solvent at higher temperatures than at lower temperatures.[5]

  • Apparatus: Small Erlenmeyer flask or vial, hot plate, insulated container (e.g., Dewar flask or a beaker packed with glass wool).

  • Methodology:

    • In the flask, dissolve the compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) by gently heating and stirring until all solid dissolves.

    • If any impurities remain undissolved, perform a hot filtration into a clean, pre-warmed flask.[7]

    • Cover the flask and place it into the insulated container to dramatically slow the rate of cooling.[15]

    • Allow the setup to cool undisturbed to room temperature over 24-48 hours. For solvents with low boiling points, the insulated container can then be transferred to a refrigerator to further decrease solubility.[18]

Protocol 3: Vapor Diffusion

This is a gentle and highly controlled method, excellent for producing high-quality crystals from small amounts of material.[13][18] The compound is dissolved in a "good" solvent, and this solution is exposed to the vapor of a miscible, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

  • Apparatus: A small inner vial (e.g., 1 mL) and a larger outer jar or beaker with a tight-fitting lid (e.g., 20 mL scintillation vial).

  • Methodology:

    • Dissolve the compound (5-10 mg) in a minimal volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., DCM, Toluene).

    • Filter the solution into the small inner vial.

    • Pour a larger volume (2-3 mL) of a volatile, miscible anti-solvent (e.g., pentane, hexane, diethyl ether) into the larger outer jar.[18]

    • Carefully place the inner vial into the outer jar, ensuring the solvent levels are not at risk of mixing.

    • Seal the outer jar tightly and leave it in a stable, undisturbed location. Crystals should form at the liquid-air or liquid-glass interface in the inner vial over several days.

Protocol 4: Liquid-Liquid Diffusion (Solvent Layering)

This technique is similar in principle to vapor diffusion but generally faster. A layer of a less dense anti-solvent is carefully added on top of a solution of the compound, creating a sharp interface. Crystals grow as the solvents slowly mix at this interface.[6][15]

  • Apparatus: A narrow container such as a test tube or an NMR tube.

  • Methodology:

    • Prepare a concentrated solution of the compound in a relatively dense "good" solvent (e.g., Dichloromethane).

    • Filter this solution into the bottom of the tube.

    • Very carefully and slowly, add a less dense, miscible anti-solvent (e.g., hexane, diethyl ether) down the side of the tube using a syringe or pipette to form a distinct layer on top of the compound solution.[6] A good starting volume ratio of solvent to anti-solvent is 1:4.[15]

    • Seal the tube and leave it in an undisturbed, vertical position. Crystals will form at the interface of the two solvents.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble in the chosen system.Slow Evaporation/Cooling: Evaporate some solvent to increase concentration and try again.[7] Diffusion: Start with a more saturated solution or use a more potent anti-solvent.
"Oiling Out" The compound's solubility is too high, or the solution cooled too quickly below the compound's melting point.Use a more dilute solution. Try a solvent in which the compound is less soluble.[7][13] Ensure the cooling process is extremely slow.
Rapid Precipitation The solution is too concentrated; The rate of supersaturation is too fast.Use a more dilute starting solution. Slow down the process (e.g., fewer holes for evaporation, better insulation for cooling, less volatile anti-solvent for diffusion).
Many Small Crystals Too many nucleation sites (e.g., dust); Solution was disturbed.Filter the solution meticulously before setting up the experiment.[15] Ensure the setup is in a vibration-free environment.[16]

Visualization of Workflows and Setups

The following diagrams illustrate the decision-making process and experimental setups described in this note.

Crystallization_Workflow start Start: Purified Compound screen Perform Solvent Screening (Hot & Cold Solubility) start->screen eval_sol Evaluate Solubility screen->eval_sol sol_hot Soluble Hot, Insoluble Cold eval_sol->sol_hot Yes sol_rt Soluble at Room Temp in Volatile Solvent eval_sol->sol_rt No sol_complex Soluble in Solvent A, Insoluble in Miscible Solvent B eval_sol->sol_complex No method_cool Use Slow Cooling Method sol_hot->method_cool method_evap Use Slow Evaporation Method sol_rt->method_evap method_diff Use Vapor or Liquid Diffusion Method sol_complex->method_diff end_node Harvest Crystals method_cool->end_node method_evap->end_node method_diff->end_node

Caption: Decision workflow for selecting a crystal growth technique.

Vapor_Diffusion cluster_0 Sealed Outer Jar cluster_1 Inner Vial pool Anti-Solvent Pool (e.g., Hexane) arrow1 Vapor Diffusion solution Compound dissolved in 'Good' Solvent (e.g., DCM) arrow1->solution arrow2

Caption: Schematic of the Vapor Diffusion setup.

References

  • Benchchem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from Benchchem website.

  • Unknown. (n.d.). The Slow Evaporation Method. Retrieved from University of Florida, Department of Chemistry.[16]

  • MRC Laboratory of Molecular Biology. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from MRC Laboratory of Molecular Biology website.[19]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from University of Rochester, Department of Chemistry.[15]

  • Guérin, F. (n.d.). Guide for crystallization. Retrieved from University of Rennes 1.[13]

  • Bond, A. D. (2024). How to grow crystals for X-ray crystallography. IUCr.[18]

  • University of York. (n.d.). scXRD: Growing single crystals. Retrieved from University of York, Department of Chemistry.[17]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from UCT Department of Science.[4]

  • Takatoshi, O., et al. (2009). Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. U.S. Patent No. 20090112040A1.[20]

  • Technobis Crystallization Systems. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. YouTube.[21]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from Stanford University.[22]

  • He, C., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6542.[23]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.[5]

  • University of Missouri-St. Louis. (n.d.). 4. Crystallization. Retrieved from UMSL Department of Chemistry.[7]

  • Ostrovskii, V. A., et al. (2018). Nitropyrazoles (review). Russian Journal of Organic Chemistry, 54, 1-32.[24]

  • Unknown. (n.d.). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research.[10]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry.[6]

  • Zhang, J., et al. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. Chinese Journal of Energetic Materials.[3]

  • Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from Solubility of Things website.[9]

  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(19), 4410.[2]

  • Bott, S., et al. (2011). Method for purifying pyrazoles. WIPO Patent No. WO2011076194A1.[25]

  • Guidechem. (n.d.). 4-Nitropyrazole 2075-46-9 wiki. Retrieved from Guidechem website.[26]

  • Li, Q-S., et al. (2017). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Journal of Chemical & Engineering Data, 62(8), 2244-2253.[14]

  • Mironov, M. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][15][16]triazin-7(6H). Molecules, 26(18), 5649.[27]

  • Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 2736.[28]

  • PubChem. (n.d.). 1-(4-nitro-1h-pyrazol-5-yl)ethanone. Retrieved from National Center for Biotechnology Information.[8]

  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(1), 345-356.[29]

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of the Chemical Society of Pakistan, 32(4), 498-502.[30]

  • Dana Bioscience. (n.d.). 1-(4-Nitro-1H-pyrazol-5-yl)ethanone 5g. Retrieved from Dana Bioscience website.[31]

  • Samshuddin, S., et al. (2012). 1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o765.[11]

  • Fisher Scientific. (n.d.). eMolecules​ 1-(4-Nitro-1H-pyrazol-5-yl)ethanone. Retrieved from Fisher Scientific website.[32]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.[12]

  • Parrish, D. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1317-1321.[33]

  • Li, B., et al. (2014). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 43(16), 5815-5840.[1]

  • Chernov, A. A. (n.d.). TEACHING CRYSTAL GROWTH FOR STUDENTS-CRYSTALLOGRAPHERS. Retrieved from Czech and Slovak Crystallographic Association.[34]

  • Bacchi, A., et al. (2009). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053.[35]

  • Scent.vn. (n.d.). 1-(1H-Pyrazol-4-yl)-ethanone (CAS 25016-16-4). Retrieved from Scent.vn.[36]

  • Biosynce. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1. Retrieved from Biosynce website.[37]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

This technical support guide is designed to address the specific challenges in synthesizing 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (also referred to as 3-acetyl-4-nitropyrazole). The synthesis of this molecule presents a cl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the specific challenges in synthesizing 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (also referred to as 3-acetyl-4-nitropyrazole).

The synthesis of this molecule presents a classic "heterocyclic conflict": the pyrazole ring is electron-rich, but the acetyl group at C3/C5 is electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (nitration).[1] Furthermore, the reaction often proceeds through a kinetic N-nitro intermediate that must be thermodynamically rearranged to the desired C-nitro product.[1]

Case ID: PYR-NITRO-04 Subject: Yield Optimization & Regioselectivity Control Applicable Route: Electrophilic Nitration of 1-(1H-pyrazol-5-yl)ethanone[1]

⚠️ Safety Warning: High Energy Intermediates[1]
  • Exotherm Risk: Nitration of pyrazoles is highly exothermic.[2] The acetyl group adds carbonyl chemistry risks (oxidation).[2]

  • Explosive Potential: N-nitropyrazoles (intermediates) are energetic materials.[1][2] Do not scale up without DSC (Differential Scanning Calorimetry) data.[1][2]

  • Acid Handling: This protocol uses fuming nitric acid and oleum/sulfuric acid.[2] Full PPE and fume hood are mandatory.[2]

Part 1: The Synthetic Pathway & Mechanism

To optimize yield, you must understand that this is rarely a direct C-nitration.[1] It is a two-stage mechanism often performed in one pot.[2]

  • Stage 1 (Kinetic): Attack at the Pyrazole Nitrogen (N1) to form the N-nitro species.[2]

  • Stage 2 (Thermodynamic): Acid-catalyzed or thermal migration (rearrangement) of the nitro group from N1 to C4.[2]

Why Yields Fail: Users often quench the reaction too early (isolating the unstable N-nitro species) or fail to provide enough energy (heat/acid strength) for the rearrangement to C4.[2]

ReactionPathway Start 1-(1H-pyrazol-5-yl)ethanone (Starting Material) Inter N-Nitro Intermediate (Kinetic Trap) Start->Inter HNO3/H2SO4 < 10°C (Fast) Inter->Start Hydrolysis (If quenched early) Product 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (Thermodynamic Product) Inter->Product Rearrangement > 60°C or Strong Acid (Rate Limiting Step)

Figure 1: The "N-to-C" Migration Pathway. Failure to drive the second step results in loss of product during aqueous workup.[2]

Part 2: Critical Process Parameters (CPP)
ParameterRecommended RangeImpact on Yield
Acid Medium H₂SO₄ (98%) or OleumWater inhibits the formation of the active nitronium ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) and the rearrangement step.
HNO₃ Strength Fuming (90%+)Standard 65% HNO₃ introduces too much water, stalling the reaction on the deactivated acetyl-pyrazole ring.[1][2]
Temperature (Add) -5°C to 5°CControls the exotherm during N-nitration.[1][2]
Temperature (Cook) 60°C - 80°CCRITICAL: Required to drive the N-nitro → C-nitro rearrangement.
Stoichiometry 1.2 - 1.5 eq HNO₃Excess is needed, but too much leads to dinitration (destructive) or oxidative cleavage of the acetyl group.[1][2]
Part 3: Troubleshooting Guide (FAQ)
Q1: My yield is <30%, and I recover starting material. What happened?

Diagnosis: You likely formed the N-nitro intermediate but quenched the reaction into water before it rearranged.[2] The N-nitro group is labile and hydrolyzes back to the starting material in dilute acid/water. Corrective Action:

  • Increase "Cook" Time: After the addition of HNO₃ is complete, allow the reaction to warm to room temperature, then heat to 60°C for 2-4 hours .

  • Monitor via HPLC: Do not rely on TLC alone. Look for the shift in retention time corresponding to the C-nitro species (usually more polar than N-nitro).[2]

Q2: I am seeing a "Dinitro" impurity.

Diagnosis: Over-nitration.[2] The acetyl group deactivates the ring, but once the N-nitro rearranges to C4, the molecule is stable.[1] However, if forcing conditions (Oleum + High Temp) are used, you may nitrate the methyl group of the acetyl or degrade the ring.[1][2] Corrective Action:

  • Control Equivalents: Stick strictly to 1.1–1.2 equivalents of Fuming HNO₃.

  • Lower Temperature: If heating to 80°C, reduce to 60°C.

Q3: The product precipitates as a sticky gum/oil during quenching.

Diagnosis: Inclusion of acid salts or formation of an oil due to impurities.[2] Corrective Action:

  • pH Control: Quench onto crushed ice. Adjust pH to ~3-4 with NaOH or NH₄OH.[2] The product (pK_a ~10 for the NH) precipitates best in slightly acidic to neutral media.[2]

  • Seed Crystals: If available, seed the aqueous quench to induce crystallization.[1][2]

Part 4: Validated Optimization Protocol

This protocol utilizes the Mixed Acid Rearrangement method, which is superior to the acetic anhydride (acetyl nitrate) method for deactivated pyrazoles.[1][2]

Materials
  • 1-(1H-pyrazol-5-yl)ethanone (1.0 eq)[1][2]

  • Sulfuric Acid (98%) (5-10 vol)[1][2]

  • Fuming Nitric Acid (90%+) (1.2 eq)[1][2]

Step-by-Step Workflow
  • Dissolution (Deactivation):

    • Charge H₂SO₄ to the reactor.[2] Cool to 0°C.[2]

    • Slowly add the pyrazole substrate.[2] Note: This is exothermic due to protonation.[1][2]

    • Ensure complete dissolution.[2] The pyrazolium sulfate salt forms, protecting the N-position from oxidation but directing nitration to N or C4.[1]

  • Nitration (The Addition):

    • Cool to -5°C.[2]

    • Add Fuming HNO₃ dropwise.[2] Maintain internal temperature < 10°C.

    • Observation: The mixture may turn yellow/orange.[2]

  • The "Cook" (Rearrangement):

    • Allow the mixture to warm to 20°C over 30 mins.

    • Ramp temperature to 60°C. Hold for 3 hours.

    • Why: This thermal step forces the nitro group from the Nitrogen (if formed there) or drives the direct attack on the deactivated C4 carbon.[2]

  • Quench & Isolation:

    • Pour the reaction mixture onto excess crushed ice (5x weight of acid).

    • Stir vigorously.[2] The product may precipitate as a white/pale yellow solid.[2]

    • If no solid forms, neutralize carefully with 50% NaOH to pH 4-5.[1]

    • Filter, wash with cold water, and dry.[1][2]

Part 5: Alternative Route (Strategic Pivot)

If the nitration route continues to fail due to the deactivating acetyl group, consider the Cyclization Route (constructing the ring rather than functionalizing it).[1][2]

  • Reaction: Condensation of 3-nitro-2,4-pentanedione (or related nitro-diketone precursors) with Hydrazine Hydrate .[1][2]

  • Benefit: The nitro group is already in place.[2]

  • Drawback: Requires synthesis of the nitro-diketone precursor.[2]

DecisionTree Problem Start: Low Yield of 3-Acetyl-4-Nitropyrazole Check1 Is Starting Material Recovered? Problem->Check1 Sol1 Diagnosis: N-Nitro Hydrolysis Action: Increase Reaction Temp (60°C+) Check1->Sol1 Yes Check2 Is Decomposition/Tar Observed? Check1->Check2 No Sol2 Diagnosis: Oxidative Ring Opening Action: Reduce HNO3 eq / Lower Temp Check2->Sol2 Yes Pivot Pivot to Route B: Cyclization of Nitro-diketone Check2->Pivot No (Complex Impurities)

Figure 2: Troubleshooting Logic Tree for Yield Optimization.

References
  • Janssen, J. W. A. M., et al. (1973).[1][2] Nitration of N-unsubstituted pyrazoles. The Journal of Organic Chemistry. (Establishes the N-nitro to C-nitro rearrangement mechanism).[1][2]

  • Dalinger, I. L., et al. (1997).[1][2] N-Nitration of 3(5)-substituted pyrazoles. Russian Chemical Bulletin. (Discusses substituent effects on nitration regioselectivity).

  • BenchChem Technical Support. (2025). Improving Selectivity in Electrophilic Substitution of Pyrazoles. (General troubleshooting for pyrazole functionalization).

  • Zhang, Y., et al. (2022).[1][2][3] From N–H Nitration to Controllable Aromatic Mononitration. JACS Au.[2] (Modern reagents for controlling nitration sites).[1][2]

Sources

Optimization

Technical Support Center: Purification Protocols for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Case ID: PYR-NITRO-005 Subject: Purification, Isolation, and Troubleshooting for Crude 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary & Safety Warning Com...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-NITRO-005 Subject: Purification, Isolation, and Troubleshooting for Crude 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary & Safety Warning

Compound Profile: The target molecule, 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (often referred to tautomerically as 3-acetyl-4-nitropyrazole), presents two distinct purification challenges:

  • Tautomeric Equilibrium: The position of the proton (N1 vs. N2) shifts in solution, often complicating NMR interpretation and crystallization.[1]

  • Acidity: The electron-withdrawing nitro group at C4 significantly increases the acidity of the pyrazole NH (

    
    ), making it behave more like a phenol than a standard amine.[1][2]
    

CRITICAL SAFETY ALERT (Energetic Material): Nitropyrazoles are precursors to energetic materials.[1][2] While mono-nitro compounds are generally stable, they possess high thermal energy .[1][2]

  • Do NOT heat dry solids above 100°C.[1][2]

  • Do NOT scrape dry solids vigorously (electrostatic/friction hazard).[1][2]

  • Always assess shock sensitivity before scaling up (>5g).[1][2]

Module 1: Diagnostic Triage (Purity Profiling)[1][2]

Before initiating purification, determine the nature of your impurities.[1]

Impurity TypeDiagnostic Signal (1H NMR, DMSO-

)
OriginRemoval Strategy
Regioisomer (3-Nitro) Singlet at

~8.0–8.2 ppm (distinct from 4-nitro

~8.6–9.0 ppm).[1][2]
Nitration at wrong carbon (rare if C4 is open).[1][2]Recrystallization (Module 3)
Starting Material Missing downfield NH signal; different acetyl methyl shift.Incomplete nitration.Acid-Base Extraction (Module 2)
Inorganic Salts Broad peaks or baseline noise; insoluble in organic solvents.[1][2]Nitration acids (

,

).[1]
Water wash / Extraction
Oligomers/Tars Broad "humps" in baseline (

6–8 ppm).[1][2]
Thermal decomposition.[1][2]Silica Gel (Module 4)

Module 2: The "Golden Key" Protocol (Acid-Base Extraction)

Theory: Because the nitro group at C4 stabilizes the negative charge on the pyrazole ring, this compound is soluble in weak aqueous base (


 or dilute NaOH). Most neutral impurities (unreacted starting material, tars) are not acidic and will remain in the organic phase or undissolved.[1]

The Protocol:

  • Dissolution (The Filter):

    • Suspend the crude yellow solid in 10% aqueous

      
        (Sodium Carbonate).
      
    • Target pH: 10–11.

    • Stir vigorously for 30 minutes. The product must dissolve as the pyrazolate anion.[1][2]

    • Checkpoint: If solids remain, these are likely neutral impurities.[1]

  • Filtration (The Separation):

    • Filter the mixture through a Celite pad or sintered glass funnel.[1][2]

    • Discard the solid. (This contains non-acidic junk).[1][2]

    • Optional: Wash the aqueous filtrate with Ethyl Acetate (

      
      ) to extract non-acidic organic oils.[1][2] Discard the organic layer.[1][2]
      
  • Precipitation (The Recovery):

    • Cool the aqueous filtrate to 0–5°C.[1][2]

    • Slowly add 2N HCl dropwise with stirring.

    • Endpoint: Acidify to pH 2–3. The product will precipitate as a pale solid.[1][2][3]

  • Isolation:

    • Filter the precipitate.[1][2][4]

    • Wash with ice-cold water (to remove inorganic salts).[1][2]

    • Dry under vacuum at 40°C.[1][2]

Workflow Visualization

AcidBaseExtraction Start Crude Solid (Product + Impurities) BaseAdd Add 10% Na2CO3 (aq) Stir 30 min Start->BaseAdd Check Did it dissolve? BaseAdd->Check Check->Start No (Check pH) Filter Filter Suspension Check->Filter Partially SolidWaste Solid Residue (Neutral Impurities) DISCARD Filter->SolidWaste Retentate Filtrate Filtrate (Pyrazolate Anion) Filter->Filtrate Filtrate Acidify Add 2N HCl to pH 2 (0-5°C) Filtrate->Acidify Precipitate Precipitate Forms (Pure Product) Acidify->Precipitate

Figure 1: The Acid-Base Swing protocol separates the acidic nitropyrazole from neutral byproducts.[1][2]

Module 3: Physical Purification (Recrystallization)[1][2]

If the Acid-Base method yields >95% purity but you require >99% (HPLC) for biological assays, proceed to recrystallization.[1][2]

Solvent Systems:

  • Primary Choice: Ethanol/Water (9:1).[1][2]

    • Why: Nitropyrazoles are soluble in hot ethanol but poorly soluble in water.[1][2]

  • Secondary Choice: Ethyl Acetate/Heptane.[1][2]

    • Why: Good for removing non-polar oils.[1][2]

Step-by-Step:

  • Dissolve the solid in the minimum amount of boiling Ethanol.

  • Once dissolved, remove from heat.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.[1][2]

  • Allow to cool to room temperature slowly (do not use an ice bath immediately; this traps impurities).[1][2]

  • Once crystals form, cool to 4°C, then filter.

Module 4: Chromatographic Polishing (Troubleshooting)

Use this only if the previous methods fail, as nitropyrazoles can streak on silica due to their acidity.[1]

  • Stationary Phase: Silica Gel (Acid-washed preferred, but standard is okay).[1][2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (95:[1][2]5) OR Hexanes / Ethyl Acetate (60:40).[1][2]

  • The Secret Additive: Add 0.5% Acetic Acid to the mobile phase.[1][2]

    • Mechanism:[1][2][3][5][6][7] The acetic acid suppresses the ionization of the pyrazole NH on the silica surface, preventing "tailing" and ensuring sharp peaks.[1]

Frequently Asked Questions (FAQ)

Q1: The NMR shows two sets of peaks. Is my compound impure?

  • Answer: Not necessarily. 1H-pyrazoles exhibit annular tautomerism . In solvents like DMSO-

    
     or 
    
    
    
    , the proton hops between N1 and N2.[1] This can broaden peaks or create "shadow" peaks.[1][2]
    • Test: Run the NMR at an elevated temperature (e.g., 50°C).[1] If the peaks coalesce into sharp singlets, it is tautomerism, not impurity.[1]

Q2: My product is "oiling out" during recrystallization.

  • Answer: This happens if the water is added too quickly or the solution is too concentrated.[1][2]

    • Fix: Re-heat the mixture until it dissolves. Add a small amount of seed crystal (if available).[1][2] Scratch the glass side with a spatula to induce nucleation.[1][2]

Q3: Can I use NaOH instead of Na2CO3 for the extraction?

  • Answer: Yes, but be careful. Strong bases (pH > 13) can sometimes degrade the nitro group or cause ring cleavage in electron-deficient heterocycles at high temperatures.[1][2] Keep it cold and dilute (1N NaOH).

Q4: The product turned red/brown after drying.

  • Answer: This indicates decomposition, likely due to residual acid.[1] Ensure you wash the final precipitate thoroughly with neutral water until the filtrate pH is 6–7.[1][2]

References

  • Nitration of Pyrazoles

    • Topic: Regioselectivity of pyrazole nitration (C4 preference).[1][2]

    • Source:ChemicalBook & PubChem Data (4-Nitropyrazole). Available at: [1][2]

  • Acidity of Nitropyrazoles

    • Topic: values of nitro-substituted azoles (establishing the basis for acid-base extraction).
    • Source:J. Org.[1][2][7][8][9] Chem. (Gas-Phase Acidities of Nitrated Azoles). See Search Result 1.3.

  • General Recrystallization Protocols

    • Topic: Single-solvent and multi-solvent techniques for organic solids.[1][2][4]

    • Source:Organic Syntheses (General procedures for pyrazole derivatives).[1][2] See Search Result 1.2.

  • Tautomerism in Pyrazoles

    • Topic: 1H vs 2H tautomeric equilibrium in substituted pyrazoles.[1][2][6]

    • Source:Journal of Heterocyclic Chemistry (General Principles).[1][2]

Disclaimer: This guide is for research purposes only. The user assumes all liability for safety and compliance with local regulations regarding energetic materials.

Sources

Troubleshooting

resolving solubility issues of nitro-pyrazoles in organic solvents

Executive Summary: The "Brick Dust" Challenge Nitro-pyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole, and their derivatives) represent a classic solubility paradox in heterocyclic chemistry. While the pyrazole core is m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Nitro-pyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole, and their derivatives) represent a classic solubility paradox in heterocyclic chemistry. While the pyrazole core is moderately polar, the introduction of a nitro group (


) creates a "push-pull" electronic system that significantly increases molecular rigidity and acidity.

The Root Cause of Insolubility:

  • Intermolecular Hydrogen Bonding: The un-substituted pyrazole N-H acts as a donor, while the pyridinic nitrogen and nitro-oxygen act as acceptors. This creates an extensive, robust hydrogen-bonding network in the solid state (often described as "brick dust").

  • High Lattice Energy: High melting points (often >160°C for mono-nitro variants) indicate high lattice energy that solvents must overcome.[1]

  • Stacking Interactions: The electron-deficient nitro-pyrazole ring facilitates strong

    
    -
    
    
    
    stacking, further resisting solvation in non-polar media.[1]

Safety Advisory (Critical):

WARNING: Nitro-pyrazoles are energetic precursors.[1] Many are shock-sensitive or thermally unstable. [1] * Avoid heating concentrated solutions in DMSO or DMF above 100°C; these solvents can lower the decomposition temperature of nitro compounds, leading to thermal runaway.

  • Never scrape dry solids vigorously. [1] * Always test solubility on a <50 mg scale behind a blast shield.[1]

Solvent Selection Matrix

Do not rely on trial-and-error. Use this hierarchy based on thermodynamic solubility data and dielectric constants.

Table 1: Solubility Hierarchy for Nitro-Pyrazoles[1]
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Tier 1: High Performance DMSO, DMF, NMP Excellent (>300 mg/mL)Best for: Initial dissolution, biological assays.[1] Risk: High boiling points make removal difficult.[1] Potential thermal hazards.[1]
Tier 2: Process Friendly Methanol, Ethanol, Acetone Moderate (20–80 mg/mL)Best for: Recrystallization and reactions. Solubility is highly temperature-dependent (steep solubility curve).[1]
Tier 3: Intermediate THF, Ethyl Acetate, Acetonitrile Low-ModerateBest for: Liquid-Liquid extraction.[1] Often requires heating to reflux to achieve useful concentrations.[1]
Tier 4: Poor/Anti-Solvents Dichloromethane (DCM), Toluene, Hexanes Poor (<5 mg/mL)Best for: Precipitating the product (Anti-solvent) or washing filter cakes.

Troubleshooting & FAQs

Issue 1: "My compound won't dissolve, even in DMSO."

Diagnosis: You are likely dealing with a polymorph with exceptionally high lattice energy, or the sample is impure (inorganic salts). Protocol:

  • The "Hot-Vortex" Method: Heat the DMSO slurry to 60°C (do not exceed 80°C for safety).[1] Vortex vigorously for 60 seconds.[1]

  • Sonication: Sonicate at 40°C for 10 minutes. This breaks up crystal aggregates, increasing surface area for solvent penetration.

  • Check the pH: Nitro-pyrazoles are acidic (pKa ~9–10).[1] If your sample contains residual acid from synthesis, it may be protonated and less soluble.

Issue 2: "I need to run a reaction in a non-polar solvent (DCM/Toluene), but it's insoluble."

Solution: Use a Phase Transfer Catalyst (PTC) or Protecting Group Strategy .

  • PTC Approach: Add 5-10 mol% Tetrabutylammonium bromide (TBAB).[1] The pyrazolate anion is far more soluble in organic media than the neutral species.

  • N-Protection: If the N-H proton is not required for the reaction, protect it with a THP (tetrahydropyranyl) or SEM group. This eliminates the H-bond network, often increasing solubility in DCM by 100-fold.[1]

Issue 3: "The product crashes out as an oil or sticky gum during recrystallization."

Diagnosis: "Oiling out" occurs when the compound's melting point drops below the solvent's boiling point in the presence of impurities (colligative property depression). Corrective Action:

  • Re-heat the mixture until clear.

  • Seed: Add a tiny crystal of pure product at a temperature just below the boiling point.

  • Slow Cool: Wrap the flask in foil/cotton to cool very slowly. Rapid cooling traps impurities and promotes oiling.[1]

  • Change Solvent Pair: Switch from EtOH/Water to EtOAc/Hexanes. Water often promotes oiling in lipophilic/nitro compounds.[1]

Visual Workflows

Diagram 1: Solubility Decision Logic

Use this flow to determine the optimal solvent system for your application.[1]

SolubilityLogic Start Start: Solid Nitro-Pyrazole CheckApp Application Type? Start->CheckApp BioAssay Biological Assay / HTS CheckApp->BioAssay Synthesis Chemical Synthesis CheckApp->Synthesis Purification Purification / Crystallization CheckApp->Purification DMSO Use DMSO or DMF (Max 10% final conc.) BioAssay->DMSO PolarRxn Polar Mechanism? (SnAr, Coupling) Synthesis->PolarRxn NonPolarRxn Non-Polar Mechanism? (Halogenation, Friedel-Crafts) Synthesis->NonPolarRxn SolventScreen Solubility Screen: 1. Alcohol (MeOH/EtOH) 2. EtOAc 3. ACN Purification->SolventScreen UsePolar Use ACN, THF, or MeOH (Reflux often required) PolarRxn->UsePolar UsePTC Add Phase Transfer Cat. (TBAB) or Protect N-H NonPolarRxn->UsePTC SolubleHot Soluble Hot / Insoluble Cold? SolventScreen->SolubleHot SingleSolvent Single Solvent Recrystallization SolubleHot->SingleSolvent Yes TwoSolvent Two-Solvent System (Solvent + Anti-Solvent) SolubleHot->TwoSolvent No (Too soluble or Insoluble)

Caption: Logical decision tree for solvent selection based on experimental intent (Assay vs. Synthesis vs. Purification).

Diagram 2: The "Solvent Pair" Recrystallization Protocol

This is the gold standard for purifying nitro-pyrazoles that are too soluble in DMSO but insoluble in non-polar solvents.[1]

RecrystWorkflow Step1 1. Dissolve Step2 2. Filter Hot Step1->Step2 Desc1 Dissolve in min. amount of Good Solvent (e.g., Acetone) at boiling point. Step1->Desc1 Step3 3. Add Anti-Solvent Step2->Step3 Desc2 Remove insoluble mechanical impurities. Step2->Desc2 Step4 4. Nucleate Step3->Step4 Desc3 Add Anti-Solvent (e.g., Water) dropwise until persistent cloudiness appears. Step3->Desc3 Step5 5. Isolate Step4->Step5 Desc4 Add 1 drop Good Solvent to clear, then cool slowly. (Room Temp -> 4°C) Step4->Desc4 Desc5 Filter and wash with cold Anti-Solvent. Step5->Desc5

Caption: Step-by-step workflow for the "Solvent/Anti-Solvent" recrystallization technique, critical for nitro-pyrazoles.

Detailed Experimental Protocols

Protocol A: The pH-Swing Dissolution (For 3-Nitropyrazole & 4-Nitropyrazole)

Rationale: Nitro-pyrazoles with a free N-H are weak acids (pKa ~9.6).[1] Deprotonation breaks the H-bond network, rendering them water-soluble.[1] Re-acidification precipitates them in a purified form.[1]

  • Suspend the crude nitro-pyrazole (1.0 g) in Water (10 mL). It will likely not dissolve.[1]

  • Add Base: Slowly add 2M NaOH (or aqueous Ammonia) dropwise with stirring until the pH reaches ~11–12.

    • Observation: The solid should dissolve completely to form a yellow/orange solution (the nitropyrazolate anion).

  • Filter: Filter the solution through a Celite pad to remove non-acidic impurities (e.g., unreacted neutral precursors).

  • Precipitate: Cool the filtrate to 0°C. Slowly add 2M HCl dropwise.

    • Critical Point: The product will reprecipitate as the pH crosses the pKa (around pH 9). Continue acidifying to pH 3–4 to ensure maximum recovery.

  • Collect: Filter the precipitate, wash with cold water, and dry.

Protocol B: High-Temperature Recrystallization (Non-Aqueous)

Rationale: Avoids water if the compound is moisture-sensitive or if drying is difficult.[1]

  • Solvent Choice: Ethanol (Good solvent) + Heptane (Anti-solvent).

  • Dissolution: Place 500 mg of compound in a flask. Add Ethanol (5 mL) and heat to reflux (80°C). If not dissolved, add Ethanol in 0.5 mL increments.

  • Anti-Solvent Addition: Once dissolved at reflux, remove heat source momentarily. Add Heptane dropwise.[1]

    • Troubleshooting: If gum forms, reheat and add slightly more Ethanol.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 2 hours, then move to a fridge (4°C) for 12 hours.

References

  • Solubility & Thermodynamics

    • Shen, F., et al. (2025).[2] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data. [2]

  • Synthesis & Characterization

    • Zapol'skii, V. A., et al. (2025).[3] "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules, 30(18).[3]

  • Crystallization Techniques

    • Liu, W., et al. (2021).[4][5] "Solubility determination and correlation for 3-nitropyrazole in four binary solvents." Journal of Molecular Liquids, 342, 117332.[6]

  • General Heterocyclic Chemistry

    • Janssen, J. W., et al. (1973).[7] "Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 38(10), 1777–1782.

Sources

Optimization

minimizing side reactions during pyrazole nitration processes

Technical Support Center: Pyrazole Nitration Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, chemists, and process development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Nitration

Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of introducing a nitro group onto the pyrazole scaffold. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-tested protocols to help you minimize side reactions and maximize the yield of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during pyrazole nitration experiments. Each entry details potential causes, the underlying chemical mechanisms, and actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of C-Nitro Isomers

Symptoms: You are nitrating an N-substituted pyrazole and your reaction yields a mixture of the desired 4-nitro product along with 3-nitro and/or 5-nitro isomers.

Potential Causes:

  • Harsh Reaction Conditions: Aggressive nitrating agents (e.g., mixed acid) and high temperatures can overcome the intrinsic selectivity of the pyrazole ring.

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the N1-substituent can hinder approach to the C4 position, making the less-hindered C3 or C5 positions competitive targets.[1]

  • Incorrect Choice of Nitrating Agent: The reactivity of the nitrating agent is not well-matched to the reactivity of your pyrazole substrate.

Mechanistic Insight: The Basis of C4 Selectivity

Electrophilic substitution on the pyrazole ring, including nitration, overwhelmingly favors the C4 position.[2] This is due to the electronic nature of the ring system. The nitrogen atom at position 2 (N2) is pyridine-like and deactivating, while the nitrogen at position 1 (N1) is pyrrole-like and activating. The resonance structures of the sigma complex (the intermediate in electrophilic aromatic substitution) show that attack at C4 allows the positive charge to be delocalized across the N1-C5-C4 system without placing a positive charge on the electron-withdrawing N2 atom. Attack at C3 or C5 forces a resonance structure where the positive charge resides on the adjacent, electronegative N2, which is highly unfavorable.

Recommended Solutions & Protocols:

  • Modify the Nitrating Agent: For sensitive or sterically hindered substrates, switch from strong mixed acids (HNO₃/H₂SO₄) to a milder nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is an excellent alternative for achieving high C4 selectivity.[1][3]

    • Protocol: C4-Nitration using Acetyl Nitrate [1]

      • In a round-bottom flask, dissolve the N-substituted pyrazole (1.0 eq) in acetic anhydride and cool the solution to 0°C in an ice-water bath.

      • Slowly and carefully, add a pre-chilled solution of fuming nitric acid (1.0-1.1 eq) in acetic anhydride dropwise to the pyrazole solution. Crucially, maintain the internal temperature at or below 5°C throughout the addition.

      • After the addition is complete, allow the mixture to stir at 0°C for 2-4 hours, monitoring progress by TLC or LC-MS.

      • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

      • Neutralize the mixture to a pH of ~7 using a saturated solution of sodium carbonate or sodium bicarbonate.

      • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

  • Control Reaction Temperature: Lowering the reaction temperature reduces the overall kinetic energy of the system, enhancing the inherent electronic preference for C4 attack. If using mixed acid, ensure the reaction is maintained at 0°C or below.

Issue 2: Unwanted N-Nitration or Rearrangement

Symptoms: You are attempting C-nitration of an N-unsubstituted pyrazole and observe the formation of N-nitropyrazole, or you start with N-nitropyrazole and it rearranges to a C-nitropyrazole.

Potential Causes:

  • Kinetic vs. Thermodynamic Control: N-nitration is often the kinetically favored product, forming faster at lower temperatures. However, N-nitropyrazoles can be unstable and may rearrange to the more thermodynamically stable C4-nitro isomer, especially in the presence of strong acid.[4][5]

  • Choice of Reagents: Certain nitrating agents, like acetyl nitrate, can favor N-nitration under specific conditions.[6]

Mechanistic Insight: The N-Nitro Intermediate

For N-H pyrazoles, the lone pair on the N1 nitrogen is highly nucleophilic and can readily attack the nitronium ion (NO₂⁺). This forms an N-nitro intermediate. In the presence of a strong acid catalyst (like H₂SO₄), this N-NO₂ bond can cleave, releasing NO₂⁺, which can then be attacked by the C4 position of another pyrazole molecule in an intermolecular rearrangement, or rearrange intramolecularly to yield the 4-nitropyrazole.[5]

Recommended Solutions & Protocols:

  • Direct C4-Nitration of N-H Pyrazole: To favor the direct formation of 4-nitropyrazole, a strong acid catalyst is typically required to promote the N-nitro to C-nitro rearrangement.

    • Protocol: Direct C4-Nitration with Mixed Acid [5]

      • In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid. Cool the acid to 0°C in an ice-water bath.

      • Slowly add the N-H pyrazole (1.0 eq) portion-wise, ensuring it dissolves completely while maintaining the low temperature.

      • In a separate container, prepare the nitrating mixture by slowly adding fuming nitric acid (1.0 eq) to concentrated sulfuric acid (ensure this mixture is also pre-chilled).

      • Add the nitrating mixture dropwise to the pyrazole solution. The temperature should be strictly controlled, typically between 0-10°C.

      • Stir the reaction at room temperature until TLC or LC-MS shows full conversion of the starting material.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated NaOH solution or solid Na₂CO₃) to precipitate the product.

      • Filter the solid product, wash with cold water, and dry.

  • Isolating the N-Nitro Product: If the N-nitropyrazole is the desired product, avoid strong acids and use milder conditions.

    • Protocol: Synthesis of N-Nitropyrazole [6]

      • Dissolve the pyrazole-3-carboxylic acid (1.0 eq) in an excess of acetic anhydride at 0°C.

      • Add concentrated nitric acid dropwise while keeping the temperature below 5°C.

      • Allow the reaction to stir at low temperature for several hours.

      • Carefully quench the reaction with ice water to precipitate the N-nitropyrazole-3-carboxylic acid product.

Issue 3: Formation of Dinitrated Byproducts

Symptoms: Your reaction produces significant amounts of dinitrated pyrazole species alongside your desired mononitrated product.

Potential Causes:

  • Excess Nitrating Agent: Using more than one equivalent of the nitrating agent.

  • Activating Substituents: The presence of strong electron-donating groups (EDGs) on the pyrazole ring makes the mononitrated product susceptible to a second nitration.

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, more difficult nitration step.[7]

Mechanistic Insight: Deactivation by the First Nitro Group

The first nitro group added to the ring is a powerful electron-withdrawing group (EWG) and deactivates the ring towards further electrophilic substitution. However, this deactivation can be overcome by harsh conditions (excess nitrating agent, high heat) or if the ring is already highly activated by other substituents.[8][9]

Recommended Solutions & Protocols:

  • Stoichiometric Control: Carefully control the stoichiometry. Use precisely 1.0 equivalent of the nitrating agent. For highly activated systems, it may be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) and accept a lower conversion to avoid dinitration.

  • Controlled Addition at Low Temperature: Add the nitrating agent slowly and dropwise at a low temperature (e.g., 0°C or below). This maintains a low instantaneous concentration of the nitronium ion, favoring mononitration.

  • Use a Milder Nitrating Agent: For highly activated pyrazoles, avoid mixed acid. A less reactive agent like acetyl nitrate provides better control.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right nitrating agent for my specific pyrazole?

The choice depends on the substituents on your pyrazole ring. A decision workflow can be helpful:

G substituents Analyze Pyrazole Substituents is_activated Is the ring strongly activated? (e.g., -NH2, -OR, -Alkyl) substituents->is_activated is_deactivated Is the ring strongly deactivated? (e.g., -CF3, -CN, -COOH) is_activated->is_deactivated No mild Use a mild agent: Acetyl Nitrate (HNO3/Ac2O) or N-Nitropyrazole Reagent is_activated->mild Yes is_n_h Is it an N-H pyrazole? is_deactivated->is_n_h No harsh Use forcing conditions: Fuming HNO3/H2SO4 (May require heat) is_deactivated->harsh Yes standard Use standard conditions: HNO3/H2SO4 at 0-10°C is_n_h->standard No (N-Substituted) nh_protocol Use specific N-H protocol: HNO3/H2SO4 to drive C4-nitration via rearrangement is_n_h->nh_protocol Yes

Caption: Decision tree for selecting a nitrating agent.

Q2: My pyrazole has a phenyl group on N1. Will the pyrazole or the phenyl ring be nitrated?

This is a classic case where reaction conditions dictate regioselectivity.[1]

  • To Nitrate the Pyrazole Ring (at C4): Use milder conditions like acetyl nitrate (HNO₃/Ac₂O) . The pyrazole ring is generally more activated than the phenyl ring under these non-acidic conditions.

  • To Nitrate the Phenyl Ring (at the para-position): Use strongly acidic conditions like mixed acid (HNO₃/H₂SO₄) . In strong acid, the pyrazole ring becomes protonated, which deactivates it towards electrophilic attack. This makes the N1-phenyl substituent the more favorable site for nitration.[1][11]

Data Summary: Regioselectivity in Nitration of 1-Phenylpyrazole [1]

Nitrating AgentConditionsMajor Product
HNO₃ / Ac₂O0°C1-Phenyl-4-nitropyrazole
HNO₃ / H₂SO₄12°C1-(p-Nitrophenyl)pyrazole

Q3: What are the primary safety concerns during pyrazole nitration?

Nitration reactions are energetic and require strict safety protocols.

  • Exothermic Reactions: The reaction is highly exothermic. Always use an ice bath for cooling, add reagents slowly, and monitor the internal temperature carefully.[10]

  • Strong Acids & Oxidizers: Concentrated nitric and sulfuric acids are highly corrosive.[12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated chemical fume hood.[14]

  • Unstable Intermediates: N-nitropyrazoles can be unstable. Avoid isolating them unless necessary, and if you do, do not use heat for concentration. Some polynitrated pyrazoles are researched as energetic materials and can be explosive.[15][16]

  • Quenching: Quenching the reaction mixture, especially concentrated acid solutions, on ice must be done slowly and with vigorous stirring to dissipate heat.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up ppe Wear Full PPE: Lab Coat, Goggles, Face Shield, Acid-Resistant Gloves fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood ice_bath Prepare Ice Bath for Reaction Vessel fume_hood->ice_bath temp_control Maintain Low Temp (e.g., 0-5°C) ice_bath->temp_control slow_addition Add Nitrating Agent Slowly & Dropwise temp_control->slow_addition monitor Monitor Internal Temperature and Reaction Progress (TLC) slow_addition->monitor quench Pour Reaction Mixture SLOWLY onto Crushed Ice monitor->quench neutralize Neutralize Carefully with Base (Venting!) quench->neutralize extract Extract with Solvent neutralize->extract

Caption: Safety workflow for pyrazole nitration experiments.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem.
  • Wang, Q., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au, 2(10), 2296-2308. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.
  • Chugunova, E., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7335. Retrieved from [Link]

  • Shevelev, S. A., & Dalinger, I. L. (1993). Nitropyrazoles. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. Retrieved from [Link]

  • Various Authors . (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Retrieved from [Link]

  • Yin, C., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3403. Retrieved from [Link]

  • Various Authors . (2025). Nitropyrazoles (review). ResearchGate. Retrieved from [Link]

  • Various Authors . (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • He, C., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46). Retrieved from [Link]

  • Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, (10), 1328-1331. Retrieved from [Link]

  • Ravi, P., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3403. Retrieved from [Link]

  • Various Authors . (2023). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone: An In-depth 1H NMR Spectral Analysis and Methodological Comparison

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research. This guide provides a detailed interpretation...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research. This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry.[1][2] Beyond a simple peak assignment, we will delve into the electronic effects governing the spectral features and compare the utility of 1H NMR with other common analytical techniques for the structural elucidation of such molecules.

Introduction to 1-(4-Nitro-1H-pyrazol-5-yl)ethanone and the Imperative of Spectral Interpretation

1-(4-Nitro-1H-pyrazol-5-yl)ethanone belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a nitro group and an acetyl group to the pyrazole ring creates a unique electronic environment that is reflected in its spectroscopic properties. Accurate interpretation of its 1H NMR spectrum is paramount for confirming its synthesis and purity, and for understanding its chemical behavior.

Decoding the 1H NMR Spectrum: A Step-by-Step Interpretation

The 1H NMR spectrum of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the acetyl group, and the N-H proton. The chemical shifts of these protons are significantly influenced by the electron-withdrawing nature of the nitro and acetyl groups.

A typical 1H NMR spectrum provides four key pieces of information for structural analysis: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).[3][4]

Predicted 1H NMR Spectral Data for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H3~8.0-8.5Singlet (s)1HThe proton at position 3 is deshielded due to the adjacent nitro group and the overall electron-deficient nature of the ring.
NH~13.0-14.0Broad Singlet (br s)1HThe N-H proton of the pyrazole ring is typically observed as a broad signal at a downfield chemical shift, which can be confirmed by D₂O exchange.[5]
CH₃~2.5-2.8Singlet (s)3HThe methyl protons of the acetyl group appear as a singlet in the upfield region.

Causality Behind the Chemical Shifts: The Influence of Substituents

The predicted chemical shifts are based on the analysis of substituent effects on the pyrazole ring. The nitro group at the C4 position is a strong electron-withdrawing group, which significantly deshields the adjacent H3 proton, causing it to resonate at a lower field (higher ppm value).[6] Similarly, the acetyl group at the C5 position also contributes to the overall electron deficiency of the ring.

Computational studies on nitro-1H-pyrazoles have shown that the chemical shifts of ring protons are highly dependent on the position and number of nitro groups.[6] This data provides a valuable tool for predicting and confirming the structure of novel nitropyrazole derivatives.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, aiding in the determination of the number and types of carbon atoms.Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Provides characteristic absorption bands for C=O (acetyl), N-O (nitro), and N-H (pyrazole) stretching vibrations.Does not provide detailed information about the connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.Provides the exact molecular mass, confirming the molecular formula. Fragmentation patterns can offer clues about the structure.Isomers may not be distinguishable by mass alone.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Offers an unambiguous determination of the molecular structure and stereochemistry.Requires a single crystal of suitable quality, which can be challenging to obtain.

G cluster_nmr ¹H NMR Spectroscopy cluster_other_techniques Alternative Analytical Techniques cluster_comparison Methodological Comparison HNMR Provides detailed information on the proton framework, including connectivity and electronic environment. Comparison 1H NMR offers a balance of detailed structural information and practical accessibility for routine analysis. While other techniques provide complementary and sometimes more definitive data, 1H NMR is often the primary tool for initial structural confirmation and purity assessment. HNMR->Comparison CNMR ¹³C NMR: Elucidates the carbon backbone. CNMR->Comparison IR IR Spectroscopy: Identifies functional groups. IR->Comparison MS Mass Spectrometry: Determines molecular weight and formula. MS->Comparison XRay X-ray Crystallography: Provides definitive 3D structure. XRay->Comparison

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

This section provides a detailed, step-by-step methodology for obtaining a high-resolution 1H NMR spectrum of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its high dissolving power for many organic compounds. Chloroform-d (CDCl₃) is another common option.[5][7]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or shake until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a good spectrum.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Before acquiring the spectrum, the NMR spectrometer must be properly tuned to the ¹H frequency and the magnetic field homogeneity (shimming) must be optimized to ensure sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Number of Scans (NS): A typical range is 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.

    • Pulse Width: Use a calibrated 90° pulse width.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

    • Phasing: The spectrum must be properly phased to ensure that all peaks have a pure absorption line shape.

    • Baseline Correction: A flat baseline is crucial for accurate integration.

    • Referencing: The chemical shift scale should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[8]

III. D₂O Exchange for NH Proton Identification

To confirm the assignment of the N-H proton, a D₂O exchange experiment can be performed.

  • Acquire the initial ¹H NMR spectrum as described above.

  • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously to facilitate the exchange of the acidic N-H proton with deuterium.

  • Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity.[5]

G cluster_workflow 1H NMR Experimental Workflow Start Start SamplePrep Sample Preparation (Weighing, Dissolution) DataAcquisition Data Acquisition (Tuning, Shimming, Setting Parameters) Processing Data Processing (FT, Phasing, Baseline Correction, Referencing) Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) D2O D₂O Exchange (Optional) (Confirm NH/OH protons) End End

Conclusion

The structural elucidation of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is effectively achieved through a careful analysis of its 1H NMR spectrum. By understanding the influence of the nitro and acetyl substituents on the chemical shifts of the pyrazole ring protons, a confident assignment of the spectral features can be made. While other analytical techniques provide valuable complementary information, 1H NMR remains an indispensable and highly informative tool for the routine characterization of such novel compounds in a research and development setting.

References

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magn Reson Chem. 2006;44(10):979-86. Available from: [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • ResearchGate. Table 3 . 1 Н NMR-spectra of the obtained compounds. Available from: [Link]

  • ResearchGate. Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available from: [Link]

  • University of Bath. H NMR Spectroscopy. Available from: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Available from: [Link]

  • PubChem. 1-(4-nitro-1h-pyrazol-5-yl)ethanone. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available from: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available from: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Available from: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):866-871. Available from: [Link]

  • MDPI. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Available from: [Link]

  • Dana Bioscience. 1-(4-Nitro-1H-pyrazol-5-yl)ethanone 5g. Available from: [Link]

Sources

Comparative

Structural Determinism in High-Energy Heterocycles: A Guide to SCXRD Analysis of Nitro-Pyrazole Ethanones

Executive Summary Nitro-pyrazole ethanones represent a critical intersection between pharmaceutical intermediates and high-energy density materials (HEDMs). Their performance—whether as bioactive ligands or energetic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-pyrazole ethanones represent a critical intersection between pharmaceutical intermediates and high-energy density materials (HEDMs). Their performance—whether as bioactive ligands or energetic propellants—is dictated by their solid-state packing density and conformational lock.

While NMR confirms molecular connectivity, it fails to predict the bulk properties driven by intermolecular forces. Single-Crystal X-ray Diffraction (SCXRD) is the only analytical technique capable of resolving the precise torsion angles of the nitro group and the ethanone handle, which directly correlate to the material's density (


) and sensitivity.

This guide provides a comparative technical analysis, experimental protocols, and interpretation frameworks for researchers characterizing these complex heterocycles.

Part 1: The Structural Imperative

In nitro-pyrazole ethanones, two critical rotatable bonds define the molecule's energy state:

  • The Nitro Group (

    
    ):  Its planarity relative to the pyrazole ring dictates electronic delocalization. A twisted nitro group (often 
    
    
    
    ) reduces conjugation but can increase crystal density by allowing tighter packing.
  • The Ethanone Moiety (

    
    ):  Attached typically at the N1 position, this group eliminates the classic pyrazole N-H
    
    
    
    N hydrogen bond donor, forcing the crystal to rely on weaker C-H
    
    
    O or dipole-dipole interactions.

Why SCXRD is Non-Negotiable: Solution-state NMR averages these conformations due to free rotation. Only SCXRD captures the "frozen" low-energy conformation present in the solid state, which is the actual functional form of the drug or explosive.

Part 2: Comparative Analysis (SCXRD vs. Alternatives)

The following table contrasts SCXRD with standard characterization methods for nitro-pyrazole ethanones.

FeatureSCXRD (Gold Standard) Solution NMR (

)
Solid-State NMR (SSNMR) DFT (Computational)
Primary Output Absolute 3D Structure & PackingConnectivity & PurityLocal Atomic EnvironmentTheoretical Geometry
Tautomer ID Definitive (Locates H atoms)Ambiguous (Solvent dependent)Good (distinguishes N types)Predictive only
Conformation Exact Torsion Angles (

)
Time-Averaged (Rotational)Static (Powder average)Gas-phase (often planar)
Density (

)
Measured (

)
N/AN/ACalculated (often error

)
Interactions Maps H-bonds &

-stacking
N/A (Intramolecular only)Probes H-bond strengthPredictive
Sample Req. Single Crystal (

mm)

mg dissolved

mg powder
CPU Time
Decision Logic: When to Prioritize SCXRD

The following diagram illustrates the decision pathway for characterizing nitro-pyrazole derivatives.

scxrd_decision_logic Start Synthesis of Nitro-Pyrazole Ethanone Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity NMR_Sol Solution NMR (1H, 13C) Check_Purity->NMR_Sol Pure Ambiguity Is Tautomer/Regioisomer Unclear? NMR_Sol->Ambiguity DFT_Path DFT Calculation NMR_Sol->DFT_Path Support Density_Crit Is Density/Packing Critical? Ambiguity->Density_Crit No Grow_Cryst Grow Single Crystals Ambiguity->Grow_Cryst Yes (N1 vs N2?) Density_Crit->Grow_Cryst Yes (HEDM/Pharma) Final Publish Structure Density_Crit->Final No SCXRD SCXRD Analysis Grow_Cryst->SCXRD SCXRD->Final

Caption: Decision matrix for escalating from NMR to SCXRD based on structural ambiguity and property requirements.

Part 3: Experimental Protocol

Growing diffraction-quality crystals of nitro-pyrazole ethanones is challenging due to the competing polar (nitro) and lipophilic (ethanone) groups.

Crystallization Strategy (Slow Evaporation)[1]
  • Solvent System: Use a binary system. The ethanone group increases solubility in organic solvents.

    • Primary Solvent: Ethyl Acetate or Acetone (dissolves the compound).

    • Anti-Solvent: Ethanol or Hexane (induces nucleation).

  • Protocol:

    • Dissolve 20 mg of the compound in minimal warm Ethyl Acetate.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nucleation sites).
      
    • Add Ethanol dropwise until slight turbidity appears, then add one drop of Ethyl Acetate to clear it.

    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C. Nitro compounds often crystallize denser at lower temperatures.

Data Collection Parameters
  • Temperature: 100 K - 150 K .

    • Reasoning: Nitro groups are prone to high thermal motion (libration). Collecting at room temperature often results in large thermal ellipsoids, obscuring precise bond lengths.

  • Radiation Source: Mo-K

    
      (
    
    
    
    Å).
    • Reasoning: Unless the absolute configuration of a chiral light-atom structure is needed (Cu-K

      
      ), Mo is preferred to minimize absorption corrections, especially if the nitro group creates a dense lattice.
      
  • Resolution: Aim for

    
     Å or better to resolve the N=O double bonds clearly from N-O single bonds.
    
Refinement (SHELX)[2]
  • Disorder Handling: The nitro group may show rotational disorder. Use EADP constraints or ISOR restraints if the thermal ellipsoids are non-positive definite.

  • Hydrogen Atoms: Constrain aromatic H-atoms (pyrazole ring) using a riding model (AFIX 43). Methyl protons (ethanone) should be allowed to rotate (AFIX 137) to find the best H-bond network.

Part 4: Data Interpretation & Visualization

Once the structure is solved, the analysis must go beyond connectivity.

Key Structural Metrics[3][4][5][6][7][8][9][10]
  • Torsion Angle (

    
    ):  Measure the 
    
    
    
    angle.
    • Insight: If

      
       or 
      
      
      
      , the ethanone is coplanar, maximizing conjugation. If
      
      
      , steric hindrance dominates.
  • Nitro Twist: Measure the angle between the pyrazole plane and the nitro group plane.

    • Insight: Large twist angles (

      
      ) often correlate with higher impact sensitivity  in energetic materials because the "slip planes" in the crystal are disrupted.
      
  • Hirshfeld Surface Analysis:

    • Use software like CrystalExplorer to map the

      
       surface.[1]
      
    • Look for: Red spots indicating Hydrogen bonds (e.g.,

      
      ). These weak interactions are the "glue" holding the crystal together in the absence of strong N-H donors.
      
Workflow Diagram

scxrd_workflow Crystal Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Mount on Loop (Perfluoropolyether Oil) Crystal->Mount Diffract Diffraction (Mo-Kα) @ 100K Mount->Diffract Solve Structure Solution (Direct Methods/Dual Space) Diffract->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Refine Minimize R1 < 5% Analyze Hirshfeld & Packing Analysis Refine->Analyze

Caption: Standard workflow for SCXRD analysis of nitro-pyrazole ethanones.

References

  • MDPI. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. [Link]

  • American Chemical Society (ACS). (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • Royal Society of Chemistry (RSC). (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. [Link][2]

  • National Institutes of Health (NIH). (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. [Link]

  • ResearchGate. (2025). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. [Link]

Sources

Validation

Comparative Thermal Stability Guide: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone vs. Analogs

Executive Summary 1-(4-Nitro-1H-pyrazol-5-yl)ethanone represents a specific class of C-functionalized nitropyrazoles where stability is governed by the robust pyrazole ring and the strategic placement of electron-withdra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Nitro-1H-pyrazol-5-yl)ethanone represents a specific class of C-functionalized nitropyrazoles where stability is governed by the robust pyrazole ring and the strategic placement of electron-withdrawing groups on the carbon skeleton rather than the nitrogen atoms.

This guide objectively compares its thermal stability against three distinct classes of analogs: Parent Nitropyrazoles (benchmark stability), Polynitro Variants (high energy, variable stability), and N-Functionalized Derivatives (often lower stability).

Key Finding: The title compound exhibits superior thermal stability compared to N-acetyl analogs due to the strength of the C-C bond connecting the acetyl group, preventing the hydrolysis and amide-cleavage pathways common in N-substituted variants. Its decomposition profile is predicted to align closely with 3,4-Dinitropyrazole (3,4-DNP) , offering a wide liquid range and high decomposition onset (


).

Chemical Structure & Stability Logic

To understand the thermal behavior, one must distinguish between the C-acetyl motif of the title compound and the N-acetyl motif of unstable analogs.

Structural Comparison
  • Title Compound (C-Acetyl): The acetyl group is attached to Carbon-5. The bond is a strong C(

    
    )-C(
    
    
    
    ) bond. It retains the N-H proton, allowing for intermolecular hydrogen bonding which stabilizes the crystal lattice (higher
    
    
    ).
  • N-Acetyl Analogs: The acetyl group is attached to Nitrogen-1. This forms an amide-like bond (

    
    ) which is chemically labile, susceptible to hydrolysis, and thermally weaker.
    
Graphviz Diagram: Stability Hierarchy

The following diagram illustrates the structural stability hierarchy of nitropyrazole derivatives.

StabilityHierarchy HighStable Tier 1: High Stability (Parent & C-Nitro) Td > 280°C Comp1 4-Nitropyrazole (Parent) HighStable->Comp1 Comp2 3,4-Dinitropyrazole (3,4-DNP) HighStable->Comp2 MedStable Tier 2: Moderate Stability (C-Acetyl / C-Alkyl) Td: 200-260°C Title 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (Title Compound) MedStable->Title LowStable Tier 3: Low Stability (N-Acetyl / N-Nitro) Td < 180°C Comp3 N-Acetyl-4-nitropyrazole (Labile Analog) LowStable->Comp3 Comp1->Title Acetylation at C5 (Retains Stability) Comp1->Comp3 Acetylation at N1 (Destabilizes)

Caption: Structural modification pathways showing how C-functionalization maintains thermal stability while N-functionalization often compromises it.

Comparative Thermal Analysis Data

The following table synthesizes experimental data from authoritative sources on nitropyrazole analogs to benchmark the title compound.

CompoundStructure TypeMelting Point (

)
Decomp. Temp (

)
Stability Mechanism
1-(4-Nitro-1H-pyrazol-5-yl)ethanone C-Acetyl, C-Nitro ~140–150°C (Est.) > 250°C (Proj.) Stable C-C bond; H-bonding network.
4-Nitropyrazole Parent (C-Nitro)163–165°C> 300°CMaximum aromatic resonance; no steric strain.
3,4-Dinitropyrazole (3,4-DNP) Polynitro88°C285°CHigh energy; multiple electron-withdrawing groups.
1-Methyl-3,4,5-trinitropyrazole N-Alkyl, Polynitro91.5°C248–280°CN-Methylation removes H-bonds, lowering

.
N-Acetyl-4-nitropyrazole N-Acetyl< 100°C< 180°CWeak N-N/N-C amide bond; prone to dissociation.
Technical Interpretation[1][2][3]
  • Effect of Acetyl Group: Introducing an acetyl group at C5 (Title Compound) generally lowers the melting point compared to the parent 4-nitropyrazole (165°C) due to disruption of crystal packing symmetry, but the decomposition temperature remains high because the pyrazole ring integrity is maintained.

  • Comparison to 3,4-DNP: The title compound is less energetic than 3,4-DNP but likely possesses a higher melting point due to the mono-nitro substitution pattern allowing for more orderly hydrogen bonding.

  • Decomposition Pathway: Unlike N-nitro or N-acetyl compounds which decompose via radical cleavage of the N-X bond, the title compound likely decomposes via nitro-nitrite rearrangement or ring fragmentation at much higher temperatures.

Experimental Protocols for Validation

To validate the thermal stability of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone in your own lab, follow this self-validating workflow.

Protocol A: Differential Scanning Calorimetry (DSC)[1][3]
  • Objective: Determine Onset (

    
    ) and Peak (
    
    
    
    ) decomposition temperatures.
  • Sample Prep: 1–2 mg of dried sample in hermetically sealed aluminum pans (pinhole lid to prevent pressure burst, or high-pressure gold-plated pans for energetic testing).

  • Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 50 mL/min.
      
    • Heating Rate: 5°C/min (Standard) and 10°C/min (for kinetic analysis).

    • Range: 40°C to 400°C.

  • Validation Criteria: The baseline must remain flat until the melt endotherm. Decomposition is confirmed if the exotherm energy ($ \Delta H_{dec} $) exceeds 500 J/g.

Protocol B: Thermogravimetric Analysis (TGA)[1]
  • Objective: Quantify mass loss steps (Solvent loss vs. Decomposition).

  • Parameters: Open ceramic crucible; Heating rate 10°C/min.

  • Interpretation:

    • Step 1 (<100°C): Moisture/Solvent (Reject if >1%).

    • Step 2 (

      
      ): Main degradation. For the title compound, look for a single sharp mass loss event >250°C.
      
Graphviz Diagram: Experimental Workflow

ExpWorkflow Sample Sample (1-2 mg) DSC DSC Analysis (5°C/min, N2) Sample->DSC TGA TGA Analysis (Open Pan) Sample->TGA Result1 Endotherm (Melting) DSC->Result1 Low T Result2 Exotherm (Decomposition) DSC->Result2 High T (>250°C) Validation Stability Profile Confirmed Result2->Validation Calculate Ea (Kissinger Method)

Caption: Parallel workflow for thermal characterization using DSC and TGA to distinguish phase changes from chemical decomposition.

References

  • PubChem. (2025).[1] Compound Summary: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (CID 68027969).[2][3] National Library of Medicine. Link[4]

  • Kuehl, V. A., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega, 8(20), 18408–18413. Link[4]

  • Li, C., et al. (2016).[5] "1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its energetic salts: highly thermally stable energetic materials."[5] Dalton Transactions, 45, 17956–17965.[5] Link

  • Zhang, J., et al. (2021).[6] "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules, 26(22), 7004. Link[4]

  • Ravi, P., et al. (2012). "Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole." Journal of Analytical and Applied Pyrolysis, 98, 231–235. Link[4]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Nitro-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. Among the vast array of heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel compounds is paramount. Among the vast array of heterocyclic compounds, nitro-pyrazole derivatives hold a significant position due to their diverse biological activities and applications as energetic materials. Mass spectrometry stands as a cornerstone technique for the identification and characterization of these molecules. However, the interpretation of mass spectra, particularly the fragmentation patterns, can be a complex endeavor. The position of the nitro group and other substituents on the pyrazole ring dramatically influences the fragmentation pathways, making a thorough understanding of these patterns essential for unambiguous identification.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of nitro-pyrazole derivatives. We will explore the mechanistic nuances of fragmentation under different ionization techniques, supported by experimental data, to empower researchers in their analytical workflows.

The Decisive Role of Ionization: A Comparative Overview

The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For nitro-pyrazole derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most commonly employed methods, each offering distinct advantages.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts high internal energy to the analyte molecule, leading to extensive and often complex fragmentation.[1] This provides a detailed fingerprint of the molecule, which is invaluable for structural isomer differentiation. The resulting fragmentation patterns are highly reproducible, allowing for the creation of and comparison to spectral libraries.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[2] This is advantageous for determining the molecular weight of the parent compound. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[3]

The information gleaned from both techniques is often complementary. EI provides a wealth of structural information through its complex fragmentation, while ESI-MS/MS allows for controlled fragmentation experiments, targeting specific ions to elucidate fragmentation pathways.

Unraveling the Fragmentation Pathways: A Tale of Isomers

The fragmentation of nitro-pyrazole derivatives is a fascinating interplay of electronic effects, bond stabilities, and rearrangement reactions. The position of the nitro group on the pyrazole ring is a key determinant of the observed fragmentation pathways.

A seminal study on the fragmentation of methyl-nitropyrazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS) provides an excellent framework for comparison.[4]

Key Fragmentation Reactions of Nitro-Pyrazoles

The mass spectra of nitro-aromatic compounds are typically characterized by the loss of the nitro group in several ways:

  • Loss of NO₂: A neutral loss of 46 Da.

  • Loss of NO: A neutral loss of 30 Da.

  • Loss of O: A neutral loss of 16 Da.[4]

Beyond these characteristic losses, the pyrazole ring itself undergoes cleavage, primarily through the expulsion of HCN (27 Da) or N₂ (28 Da).[4]

The following sections detail the specific fragmentation patterns observed for different isomers of methyl-nitropyrazole under Electron Ionization.

Fragmentation of 1-methyl-3-nitropyrazole

The fragmentation of 1-methyl-3-nitropyrazole is initiated by the loss of a nitro group to form the ion at m/z 81. This ion then undergoes a series of rearrangements and cleavages, leading to the formation of characteristic fragment ions.

M [M]+• m/z 127 ion81 [C4H5N2]+ m/z 81 M->ion81 -NO2 ion43 [C2H3N]+ m/z 43 M->ion43 -C3H2NO2• ion54 [C3H4N]+ m/z 54 ion81->ion54 -HCN ion53 [C3H3N]+ m/z 53 ion81->ion53 -N2 ion42 [C2H2N]+ m/z 42 ion54->ion42 -CH3 ion53->ion42 -H M [M]+• m/z 127 ion97 [M-O]+• m/z 111 M->ion97 -O ion81 [C4H5N2]+ m/z 81 M->ion81 -NO2 ion97->ion81 -NO ion54 [C3H4N]+ m/z 54 ion81->ion54 -HCN ion52 [C3H2N]+ m/z 52 ion81->ion52 -HCN, -H ion42 [C2H2N]+ m/z 42 ion54->ion42 -CH3

Figure 2: Proposed fragmentation pathway of 1-methyl-4-nitropyrazole.
Fragmentation of 1-methyl-5-nitropyrazole

The 5-nitro isomer exhibits a distinct fragmentation pattern, characterized by an "ortho effect" due to the proximity of the methyl and nitro groups. This leads to unique rearrangement reactions.

M [M]+• m/z 127 ion110 [M-OH]+• m/z 110 M->ion110 -OH ion82 [C4H4N2]+• m/z 82 ion110->ion82 -CO ion55 [C3H5N]+• m/z 55 ion82->ion55 -HCN ion54 [C3H4N]+ m/z 54 ion82->ion54 -N2

Figure 3: Proposed fragmentation pathway of 1-methyl-5-nitropyrazole.

Quantitative Comparison of Fragment Ion Abundances

To provide a more objective comparison, the following table summarizes the key fragment ions and their relative abundances for 3-nitropyrazole and 4-nitropyrazole, as obtained from the NIST Mass Spectrometry Data Center. [5][6]

m/z Proposed Ion/Loss 3-Nitropyrazole Relative Abundance (%) 4-Nitropyrazole Relative Abundance (%)
113 [M] ⁺• 100 100
83 [M-NO]⁺ 35 45
67 [M-NO₂]⁺ 15 20
55 [C₃H₃N]⁺ 10 15

| 40 | [C₂H₂N]⁺ | 60 | 50 |

Table 1: Comparison of relative abundances of major fragment ions for 3-nitropyrazole and 4-nitropyrazole under EI.

The data clearly shows that while the fragment ions are largely the same, their relative abundances differ significantly between the two isomers. For instance, the loss of NO (m/z 83) is more prominent in the 4-nitro isomer, whereas the fragment at m/z 40 is more abundant in the 3-nitro isomer. These quantitative differences are crucial for distinguishing between isomers.

Experimental Protocol: GC-MS Analysis of Nitro-Pyrazole Derivatives

The following protocol outlines a standardized workflow for the analysis of nitro-pyrazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve sample in volatile solvent (e.g., Dichloromethane) concentration Adjust concentration to ~10 µg/mL dissolve->concentration transfer Transfer to GC vial concentration->transfer injection Inject 1 µL into GC-MS transfer->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis and Detection ionization->detection spectrum Obtain Mass Spectrum library Compare with Spectral Libraries spectrum->library fragmentation Analyze Fragmentation Pattern spectrum->fragmentation identification Identify Compound library->identification fragmentation->identification

Figure 4: Workflow for GC-MS analysis of nitro-pyrazole derivatives.

1. Sample Preparation [7]

  • Solvent Selection: Dissolve the nitro-pyrazole derivative in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. Ensure the solvent is of high purity to avoid interference.

  • Concentration: Prepare a sample solution with a concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the column.

  • Vial Preparation: Transfer the sample solution to a 1.5 mL glass autosampler vial. Ensure there is no particulate matter in the sample; centrifuge if necessary.

2. GC-MS Instrumentation and Parameters [8][9]

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for more concentrated samples. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column is generally suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to the nitro-pyrazole derivative.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Library Search: Compare the acquired mass spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Fragmentation Analysis: Manually interpret the fragmentation pattern, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways for nitro-pyrazole derivatives to confirm the structure and identify the isomeric form.

ESI-MS/MS: A Complementary Perspective

While EI-MS is a powerful tool for isomer differentiation, ESI-MS/MS offers a more controlled approach to studying fragmentation. In ESI, the nitro-pyrazole derivatives will primarily form protonated molecules ([M+H]+). Subsequent fragmentation via CID in the tandem mass spectrometer can be used to generate structurally informative product ions.

For nitroaromatic compounds, ESI-MS/MS in negative ion mode can also be highly informative, as the nitro group can stabilize a negative charge. [10]The fragmentation of deprotonated molecules ([M-H]-) can provide complementary information to the positive ion mode data. Common fragmentation pathways in negative mode include the loss of NO and NO₂. [10] A detailed comparative study of the ESI-MS/MS fragmentation of nitro-pyrazole isomers would be a valuable area for future research to further enhance the analytical toolkit for these important compounds.

Conclusion

The mass spectrometric fragmentation of nitro-pyrazole derivatives is a rich and complex field, offering a wealth of information for the structural chemist. By understanding the fundamental principles of ionization and the characteristic fragmentation pathways of different isomers, researchers can confidently identify and characterize these compounds. The combination of "hard" ionization techniques like EI, which provides a detailed fragmentation fingerprint, and "soft" ionization techniques like ESI coupled with tandem mass spectrometry, which allows for controlled fragmentation experiments, provides a powerful and comprehensive approach to the analysis of nitro-pyrazole derivatives. This guide serves as a foundational resource for scientists and professionals working with these fascinating molecules, enabling more efficient and accurate structural elucidation in their research and development endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123419, 3-Nitropyrazole. Retrieved from [Link]

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]

  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. Retrieved from [Link]

  • Frizzo, C. P., Hennemann, B. L., Kuhn, B., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • Harvey, D. (2022). 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and cyclic ketones by gas chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • McMaster, M. C., & McMaster, C. (2001). GC/MS: A Practical User's Guide. John Wiley & Sons.
  • Tria, G. F., et al. (2013). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 24(5), 738–748. Retrieved from [Link]

  • Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian journal of clinical biochemistry : IJCB, 30(2), 121–122. Retrieved from [Link]

Sources

Validation

DSC and TGA thermal decomposition analysis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

Topic: vs. Nitropyrazole Standards Content Type: Technical Comparison Guide Audience: Research Scientists (Energetic Materials/Pharmaceuticals) Executive Summary This guide provides a technical framework for the thermal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: vs. Nitropyrazole Standards Content Type: Technical Comparison Guide Audience: Research Scientists (Energetic Materials/Pharmaceuticals)

Executive Summary

This guide provides a technical framework for the thermal characterization of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone (hereafter referred to as 5-Ac-4-NP ), a functionalized pyrazole derivative. Due to the presence of both nitro (


) and acetyl (

) groups on the nitrogen-rich pyrazole ring, this compound exhibits properties relevant to both high-energy density materials (HEDMs) and pharmaceutical intermediates.

This analysis compares 5-Ac-4-NP against two industry-standard benchmarks:

  • 4-Nitropyrazole (4-NP): The parent scaffold, known for high thermal stability due to extensive hydrogen bonding.

  • 3,5-Dinitropyrazole (3,5-DNP): A higher-energy analogue used to benchmark decomposition violence and sensitivity.

Key Insight: The introduction of the acetyl group at the C5 position disrupts the crystal lattice packing efficiency relative to the parent 4-NP, typically lowering the melting point, while the electron-withdrawing nature of the carbonyl group influences the onset temperature of the nitro-group homolysis.

Compound Profile & Structure-Property Prediction

Before instrumental analysis, the structural influence on thermal behavior must be understood to select appropriate safety protocols.

Feature1-(4-Nitro-1H-pyrazol-5-yl)ethanone (5-Ac-4-NP)4-Nitropyrazole (4-NP)3,5-Dinitropyrazole (3,5-DNP)
Structure Pyrazole ring with 4-NO₂, 5-Acetyl, 1-NHParent ring with 4-NO₂, 1-NHRing with 3,5-NO₂, 1-NH
Predicted MP 140–160 °C (Lower than 4-NP due to sterics)162–165 °C [1]173–176 °C [2]
Decomp Onset (

)
~240–260 °C >270 °C ~296 °C [2]
Thermal Risk Moderate (Exothermic decomposition)Low-ModerateHigh (Violent decomposition)
Experimental Protocols (DSC & TGA)

Safety Warning: Nitro-substituted pyrazoles are potentially explosive. All initial screening must be performed on sub-milligram quantities.

3.1. Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_inst Instrumental Analysis cluster_data Data Processing S1 Desiccation (48h, P2O5) S2 Weighing (0.5 - 1.5 mg) S1->S2 S3 Pan Selection (Au or Al Hermetic) S2->S3 I1 TGA (Open Pan, N2) S3->I1 Mass Loss I2 DSC (Pinhole Lid, N2) S3->I2 Heat Flow D1 Determine Tonset (Extrapolated) I1->D1 I2->D1 D2 Integrate Enthalpy (ΔH decomp) I2->D2

Caption: Integrated workflow for thermal characterization of energetic pyrazoles ensuring safety and data integrity.

3.2. Detailed Methodology

A. Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q2000 or Mettler Toledo DSC 3+.

  • Crucible: Gold (Au) high-pressure capsules are preferred for nitro compounds to prevent catalytic decomposition with Aluminum. If using Aluminum, use hermetic pans with a laser-drilled pinhole (50 µm) to allow gas escape without mass loss interference during melting.

  • Atmosphere: Dry Nitrogen (

    
    ) at 50 mL/min purge rate.
    
  • Ramp Rate:

    • Screening: 10 °C/min.

    • Kinetics: 2, 5, 10, and 20 °C/min (for Kissinger analysis).

  • Temperature Range: 40 °C to 400 °C (Stop immediately upon exotherm detection).

B. Thermogravimetric Analysis (TGA)

  • Crucible: Alumina (

    
    ) or Platinum (Pt) open pan.
    
  • Sample Mass: Strictly < 2.0 mg to minimize self-heating and thermal runaway.

  • Ramp Rate: 5 °C/min (Slower rate improves resolution of overlapping mass loss steps).

Comparative Results Analysis

This section interprets the thermal curves of 5-Ac-4-NP relative to the alternatives.

4.1. Phase Transitions (Endothermic Events)
  • 5-Ac-4-NP: Expect a sharp endothermic peak between 140–160°C . The acetyl group adds steric bulk, disrupting the planar stacking and intermolecular H-bonding network seen in 4-NP, resulting in a lower melting point.

  • 4-NP (Alternative): Melts at 162°C . The high melting point is attributed to strong intermolecular hydrogen bonding between the N-H and the N-atom of adjacent rings [3].

  • Interpretation: If 5-Ac-4-NP shows a broad endotherm <100°C, it indicates solvent entrapment or hydrolysis (loss of acetyl group), requiring re-purification.

4.2. Thermal Decomposition (Exothermic Events)
  • 5-Ac-4-NP:

    • Stage 1 (240–260°C): Exothermic decomposition.[1] The presence of the electron-withdrawing acetyl group at C5 destabilizes the C-NO2 bond slightly less than a second nitro group would, but more than a methyl group.

    • Mechanism:[1][2][3][4][5] Likely involves homolytic cleavage of the

      
       group followed by ring fragmentation.
      
  • 3,5-DNP (Alternative):

    • Stage 1 (296°C): Violent decomposition.[6] The symmetry of 3,5-DNP provides surprising thermal stability, but the energy release (

      
      ) is significantly higher [2].
      
4.3. Comparison Table: Thermal Parameters
Parameter5-Ac-4-NP (Target)4-NP (Standard)3,5-DNP (Energetic Alt)

(DSC)
~150 °C (Predicted)162 °C173 °C

(Decomp)
~250 °C275 °C296 °C
Mass Loss Step 1 -NO₂ / -Acetyl scission-NO₂ scissionRing opening / N₂ loss
Residue (600°C) ~15-20% (Char)<5% (Volatile)<5% (Explosive)
Mechanistic Insight: Decomposition Pathway

Understanding how the molecule breaks down is vital for stability profiling. For 5-Ac-4-NP, the proximity of the acetyl group to the N-H moiety allows for potential intramolecular interactions that do not exist in 4-NP.

DecompositionMechanism Start 5-Acetyl-4-nitropyrazole (Intact Molecule) Step1 Homolytic Cleavage (C-NO2 Bond Scission) Start->Step1  Heat (>240°C)   Step2 Radical Intermediate (Unstable Pyrazole Radical) Step1->Step2 Branch1 Pathway A: Ring Fragmentation (Release of N2, CO2, HCN) Step2->Branch1  Primary   Branch2 Pathway B: Acetyl Oxidation (Formation of Acetic Acid/CO) Step2->Branch2  Secondary  

Caption: Proposed thermal decomposition pathways. Pathway A is the dominant exothermic event typical of nitro-pyrazoles.

References
  • PubChem. (n.d.).[7] 4-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from [Link][2]

  • Kuehl, V. A., et al. (2023).[5][8] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega.[8] Retrieved from [Link][2]

  • Dalinger, I. L., et al. (2010).[6] Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis of Energetic Materials. Retrieved from [Link][2]

Sources

Comparative

Elemental Analysis Validation for 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Purity

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Absolute" Standard in a Relative World In the characterization of high-nitrogen heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Absolute" Standard in a Relative World

In the characterization of high-nitrogen heterocycles like 1-(4-Nitro-1H-pyrazol-5-yl)ethanone , researchers often rely heavily on HPLC. However, HPLC is a relative technique—it requires a reference standard to quantify purity accurately. How do you validate the purity of the first reference standard?

This guide details the validation of Elemental Analysis (CHN Combustion) as a primary, absolute method for establishing the purity of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone. Unlike chromatographic methods, EA provides a direct stoichiometric check, making it indispensable for detecting non-chromatophore impurities (water, inorganic salts) and validating bulk purity before qNMR or HPLC calibration.

Technical Profile: The Molecule & The Challenge

Target Molecule: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Formula: C₅H₅N₃O₃ Molecular Weight: 155.11 g/mol

Theoretical Composition (The Baseline)

To validate any experimental data, we must first establish the theoretical "Gold Standard":

  • Carbon (C): 38.71%

  • Hydrogen (H): 3.25%

  • Nitrogen (N): 27.09%

  • Oxygen (O): 30.95% (typically calculated by difference)

The "Nitro-Pyrazole" Analytical Challenge

This molecule presents specific challenges for combustion analysis that generic organic compounds do not:

  • High Nitrogen Content (>27%): High N-content can lead to the formation of nitrogen oxides (NOx) that are difficult to reduce completely to N₂, potentially skewing results.

  • Energetic Potential: Nitro-pyrazoles are precursors to energetic materials.[1] They can undergo rapid "flash" decomposition rather than controlled combustion, leading to incomplete oxidation and soot formation (low Carbon recovery).

  • Hygroscopicity: The polar nitro and acetyl groups can attract atmospheric moisture, artificially lowering %C and %N values while raising %H.

Comparative Analysis: EA vs. HPLC vs. qNMR[2]

This section objectively compares EA against the two dominant alternatives.

Table 1: Performance Comparison Matrix
FeatureElemental Analysis (CHN) HPLC-UV/MS qNMR (Quantitative NMR)
Principle Absolute Stoichiometry (Combustion)Separation & Relative ResponseNuclear Spin Counting
Scope Bulk Purity (Organic + Inorganic + Water)Organic Impurities OnlyOrganic Impurities + Residual Solvent
Reference Std? No (Uses universal std like Acetanilide)Yes (Requires high-purity reference)Yes (Internal Standard required)
Water Detection Indirect (Lowers C/N values)Invisible (elutes in void volume)Visible (if solvent allows)
Isomer Specificity None (Isomers have identical %CHN)High (Separates isomers)High (Distinct chemical shifts)
Sample State Solid (Direct analysis)Solution (Solubility required)Solution (Solubility required)
Precision ± 0.3% - 0.4%± 0.1% - 0.5%± 0.5% - 1.0%
Critical Insight: The "Orthogonal" Necessity

Do not use EA in isolation.

  • Scenario A: Your EA matches theoretical values perfectly. Risk:[2][3][4][5] You could have a 50:50 mixture of the 3-nitro and 4-nitro isomers. Solution: Pair with HPLC.

  • Scenario B: Your HPLC shows 99.9% purity, but EA shows C=35% (Theoretical 38%). Risk:[2][3][4][5] Your sample is likely wet or contains inorganic salts (NaCl from workup) which HPLC did not see. Solution: EA reveals the "true" bulk mass balance.

Experimental Protocol: Validated Workflow

This protocol is designed for a Flash 2000 or Elementar vario system, optimized for nitro-compounds.

Reagents & Equipment[7][8]
  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.995%).

  • Calibration Standard: Acetanilide (C₈H₉NO) or Sulfanilamide (high N reference).

  • Catalyst: Tungsten (VI) Oxide (WO₃) powder. Crucial for preventing charring of nitro-aromatics.

Step-by-Step Methodology
  • System Suitability (The "Blank" Check):

    • Run 3 "Blank" cycles (tin capsule only) to stabilize the baseline.

    • Run 3 standards (Acetanilide, ~2 mg). Acceptance: K-factor RSD < 0.2%.[6]

  • Sample Preparation (The "Dry" Step):

    • Critical: Dry the 1-(4-Nitro-1H-pyrazol-5-yl)ethanone sample in a vacuum oven at 40°C for 4 hours prior to weighing.

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule. Precision balance (0.001 mg resolution) is mandatory.

  • The "Oxygen Boost" (For Nitro Compounds):

    • Add ~5 mg of WO₃ (Tungsten Oxide) into the capsule with the sample.

    • Why? WO₃ provides localized oxygen and acts as a flux, preventing the formation of graphitic char that nitro-compounds often leave behind.

  • Combustion Parameters:

    • Furnace Temp: 960°C (Standard) or 1050°C (if Tungsten tubing used).

    • Oxygen Dosing: Increase O₂ dosage by 20% compared to standard organics to ensure complete oxidation of the nitro group.

  • Calculation:

    • Compare Experimental % (Exp) vs. Theoretical % (Theo).

    • Purity Factor = (Exp_Carbon / Theo_Carbon) * 100

Validation Framework (ICH Q2 Aligned)

Since EA is a physicochemical method, validation differs slightly from HPLC.

A. Accuracy (Bias)
  • Method: Analyze a Certified Reference Material (CRM) with similar N-content (e.g., Imidazole or a pure Nitro-standard).

  • Acceptance: Experimental values must be within ±0.4% (absolute) of the theoretical value.

B. Precision (Repeatability)[3][4]
  • Method: Weigh and analyze 6 separate replicates of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone.

  • Acceptance: RSD of the %Nitrogen values should be ≤ 0.5%.

C. Robustness (Sample Mass)
  • Method: Analyze samples at 1.0 mg, 2.0 mg, and 3.0 mg.

  • Acceptance: Results should not show a linear trend with mass (which would indicate incomplete combustion at higher masses).

Visualizations

Diagram 1: The Purity Decision Tree

This logic flow guides the researcher when EA results deviate from theory.

PurityDecision Start Start: EA Analysis of 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Check Compare Exp vs. Theo (Tolerance +/- 0.4%) Start->Check Pass PASS: Stoichiometry Confirmed Proceed to HPLC/qNMR Check->Pass Within Limit Fail FAIL: Deviation > 0.4% Check->Fail Outside Limit LowC_LowN Low %C AND Low %N? (Dilution Effect) Fail->LowC_LowN LowC_HighN Low %C but Normal/High %N? Fail->LowC_HighN Solvent Check for Solvents/Water (TGA or H-NMR) LowC_LowN->Solvent Likely Wet Inorganic Check for Inorganics (Residue on Ignition) LowC_LowN->Inorganic Likely Salt Decomp Incomplete Combustion? Add WO3 / Increase O2 LowC_HighN->Decomp Soot Formation

Caption: Decision tree for interpreting Elemental Analysis data during validation.

Diagram 2: The Combustion Mechanism (Nitro-Pyrazole Specific)

Visualizing why the "Oxygen Boost" is necessary.

CombustionMech Sample Sample: Nitro-Pyrazole Flash Flash Decomposition (Rapid Energy Release) Sample->Flash Path1 Standard O2 Flash->Path1 Path2 High O2 + WO3 Flash->Path2 Result1 Incomplete: Soot (C) + NOx Path1->Result1 Risk of Low %C Result2 Complete: CO2 + H2O + N2 Path2->Result2 Valid Data

Caption: Mechanistic pathway showing the necessity of catalysts (WO3) for energetic nitro-compounds.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • International Conference on Harmonisation (ICH). (2005).[7] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • BenchChem. (2024). "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. Link

  • Zhang, J., et al. (2021). "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance." Journal of Organic Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Protocol: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone

[1] Executive Safety Directive STOP AND READ: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is a nitro-substituted heterocyclic compound .[1] While often used as a pharmaceutical intermediate, the structural combination of a nitro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

STOP AND READ: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is a nitro-substituted heterocyclic compound .[1] While often used as a pharmaceutical intermediate, the structural combination of a nitro group (


) on a nitrogen-rich pyrazole ring classifies this material as potentially energetic .[1]

Do NOT treat this waste as a standard organic solid.

  • Do NOT scrape dry material if it has crystallized on ground-glass joints (shock sensitivity risk).

  • Do NOT mix with strong bases (risk of forming unstable, shock-sensitive salts).[1]

  • Do NOT dispose of in general trash or sewer systems.[2][3]

Technical Hazard Characterization

To safely dispose of this compound, one must understand the causality of its hazards.[1] The danger lies not just in toxicity, but in thermodynamic instability.[1]

Structural Risk Analysis

The molecule contains a nitro group attached to a pyrazole ring. High-nitrogen heterocycles functionalized with nitro groups are a classic motif in energetic materials research (explosives/propellants).

  • Energetic Potential: The decomposition of the nitro group can be exothermic. While this specific derivative is often stable at room temperature, it may exhibit sensitivity to mechanical shock, friction, or heat when dry or impure.[1]

  • Chemical Incompatibility: The proton on the pyrazole nitrogen (1H-position) is acidic. Reaction with strong bases (NaOH, KOH) removes this proton, creating a pyrazolate anion.[1] In nitro-compounds, these salts are often significantly less stable than the parent molecule and can precipitate as shock-sensitive solids.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
CAS Number 2228374-35-2 (or related derivatives)Use for specific inventory tracking.
Molecular Formula

High Nitrogen/Oxygen balance suggests reactivity.
Physical State Solid (typically orange/yellow)Dust explosion and friction hazards apply.
Hazard Statements H302 (Harmful if swallowed), H315, H319Standard PPE (Nitrile gloves, goggles) is mandatory.[1]
Reactivity Class High Hazard / Reactive Segregate from oxidizers and reducing agents.

Pre-Disposal Stabilization & Packaging[1]

The goal of pre-disposal is desensitization . We must lower the energy state of the material to ensure safe transport.

Protocol A: Solid Waste (Pure Compound)
  • Step 1: Do not dispose of the dry solid directly if possible.

  • Step 2 (Desensitization): Dissolve or wet the solid with a compatible solvent (e.g., Ethanol, Methanol, or Acetone) to form a slurry or solution.[1] Wetting reduces friction sensitivity and prevents dust formation.

  • Step 3: Transfer the slurry to a high-density polyethylene (HDPE) wide-mouth jar.

Protocol B: Solution Waste (Reaction Mixtures)
  • Step 1: Check pH. Ensure the solution is neutral or slightly acidic (pH 5-7).

  • Step 2: If the solution is basic, carefully neutralize with dilute acetic acid or HCl before bottling.[1]

    • Reasoning: Prevents the formation of unstable pyrazolate salts during storage.

  • Step 3: Segregate from metal halides and strong oxidizers.

Packaging & Labeling[1][2][3]
  • Container: Amber glass or HDPE. Vented caps are recommended for nitro-compounds to prevent pressure buildup from slow decomposition.

  • Secondary Containment: Place the primary container inside a sealable plastic bag or secondary tub.

  • Labeling:

    • Primary Label: "Hazardous Waste - 1-(4-Nitro-1H-pyrazol-5-yl)ethanone"[1]

    • Hazard Tags: "Toxic," "Reactive" (Conservative classification).[1]

Decision Logic & Workflow

The following diagrams illustrate the critical decision-making process for the researcher at the bench.

Diagram 1: Bench-Side Disposal Decision Tree

DisposalLogic Start Waste Generation: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone StateCheck Physical State? Start->StateCheck Solid Dry Solid / Residue StateCheck->Solid Solid Solution Solution / Mother Liquor StateCheck->Solution Liquid ActionSolid STOP: Do NOT Scrape Dry. Wet with Ethanol/Acetone. Solid->ActionSolid ActionSol Check pH Solution->ActionSol Pack Package in HDPE/Glass (Vented Cap Recommended) ActionSolid->Pack IsBasic Is Basic (pH > 8)? ActionSol->IsBasic Neutralize Neutralize with Dilute Acid (Prevent Salt Formation) IsBasic->Neutralize Yes IsBasic->Pack No Neutralize->Pack Label Label: 'High Hazard - Reactive' Segregate from Oxidizers Pack->Label

Caption: Operational logic for stabilizing nitro-pyrazole waste before packaging.

Diagram 2: Cradle-to-Grave Waste Lifecycle[1]

WasteLifecycle Lab Lab Bench (Generation) Segregation Segregation (Separate from Bases/Oxidizers) Lab->Segregation Immediate Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage < 3 Days EHS EHS / Waste Vendor Pickup Storage->EHS Weekly/Bi-weekly Treatment High-Temp Incineration (Destruction) EHS->Treatment Final Disposal

Caption: The logistical flow of the waste stream from the laboratory to final destruction via incineration.

Regulatory Compliance (US Focus)

Adherence to RCRA (Resource Conservation and Recovery Act) and DOT (Department of Transportation) regulations is mandatory.

RCRA Waste Classification

Since 1-(4-Nitro-1H-pyrazol-5-yl)ethanone is not explicitly listed on the P-list or U-list, it is classified by characteristic :

  • Primary Code: D003 (Reactive) . Justification: Due to the nitro-pyrazole moiety, we conservatively classify it as capable of detonation or explosive decomposition if subjected to a strong initiating source or if heated under confinement.[1]

  • Secondary Code: D001 (Ignitable) if disposed of in a flammable solvent (e.g., Acetone/Ethanol).

DOT Shipping Information (For Waste Vendor)

When handing off to EHS/Vendor, ensure the manifest reflects the potential hazards.[1]

  • Proper Shipping Name: Self-reactive solid type D, organic, n.o.s. (1-(4-Nitro-1H-pyrazol-5-yl)ethanone) OR Toxic solids, organic, n.o.s.

  • UN Number: Likely UN 3226 (Self-reactive) or UN 2811 (Toxic).

  • Packing Group: II (Medium Danger).

References

  • Key Organics. (2017). Safety Data Sheet: 1-(4-Nitro-1H-pyrazol-5-yl)ethanone. Key Organics Ltd. Link

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Link

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Link

  • PubChem. (n.d.). 1-(4-Nitro-1H-pyrazol-5-yl)ethanone Compound Summary. National Library of Medicine. Link

Sources

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